2-Iodo-2-methylpropane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGPYSFTXVERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060328 | |
| Record name | Propane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558-17-8 | |
| Record name | 2-Iodo-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-iodo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5HY19G10P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Iodo-2-methylpropane from tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-iodo-2-methylpropane, also known as tert-butyl iodide, from tert-butanol (B103910). The document details the underlying reaction mechanism, presents relevant quantitative data, and offers a representative experimental protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable alkyl halide intermediate in organic synthesis, utilized in the introduction of the tert-butyl group and in various coupling reactions. Its synthesis from the readily available and inexpensive starting material, tert-butanol, is a common and illustrative example of a nucleophilic substitution reaction. This guide will focus on the acid-catalyzed synthesis, which proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism.
Reaction Mechanism: Unimolecular Nucleophilic Substitution (S(_N)1)
The reaction of tert-butanol with a source of iodide in an acidic medium proceeds through a well-established S(_N)1 pathway. This multi-step mechanism is favored due to the ability of the tertiary alcohol to form a stable carbocation intermediate.
The key steps of the S(_N)1 mechanism for this synthesis are:
-
Protonation of the Alcohol: The hydroxyl group of tert-butanol is a poor leaving group. In the presence of a strong acid (e.g., generated from hydrogen iodide or an acid catalyst with a source of iodide), the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton, forming a protonated alcohol (an oxonium ion). This protonation step converts the hydroxyl group into a much better leaving group: water.
-
Formation of a Carbocation: The protonated alcohol undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, taking the bonding electrons with it. This is the rate-determining step of the S(_N)1 reaction and results in the formation of a stable tertiary carbocation (the tert-butyl cation). The planarity of the carbocation allows for subsequent nucleophilic attack from either face.
-
Nucleophilic Attack: The iodide ion (I
), acting as a nucleophile, attacks the electrophilic carbocation. This step is typically fast and results in the formation of the final product, this compound.−
The following diagram illustrates this S(_N)1 signaling pathway:
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-2-methylpropane, also commonly known as tert-butyl iodide, is a tertiary alkyl halide with significant applications in organic synthesis. Its unique structural characteristics, particularly the bulky tert-butyl group and the highly polarizable carbon-iodine bond, dictate its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key chemical transformations.
Physical Properties
This compound is a colorless to pale yellow or deep brown liquid at room temperature.[1][2] It is characterized by a relatively high density and is immiscible with water but soluble in common organic solvents such as ethanol (B145695) and ether.[2][3] Its physical properties are largely influenced by the presence of the iodine atom, which contributes to strong van der Waals forces and a significant dipole moment. The bulky tert-butyl group, however, sterically hinders close packing in the solid state, resulting in a relatively low melting point.
Table of Physical Properties
For ease of comparison, the key quantitative physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉I | [4] |
| Molecular Weight | 184.02 g/mol | [5] |
| Appearance | Deep brown liquid | [1] |
| Melting Point | -38 °C | [5][6] |
| Boiling Point | 99-100 °C | [5][6] |
| Density | 1.544 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.491 | [6] |
| Solubility in Water | Very slightly soluble (0.81 g/L at 25 °C) | [1] |
| Solubility in Organic Solvents | Miscible with ethanol and ether | [3] |
| Dipole Moment | 2.14 D | [7] |
| Dielectric Constant | 8.42 | [7] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the nature of the carbon-iodine bond. The significant difference in electronegativity between carbon and iodine, coupled with the weakness of the C-I bond, makes iodide an excellent leaving group. This characteristic renders this compound highly susceptible to nucleophilic substitution and elimination reactions.
Due to the tertiary nature of the carbocation that can be formed upon cleavage of the C-I bond, this compound readily undergoes reactions via unimolecular pathways, namely Sₙ1 and E1 mechanisms. It is generally stable but can discolor upon exposure to light and is incompatible with strong bases and strong oxidizing agents.[3]
Nucleophilic Substitution (Sₙ1) Reaction
In the presence of a weak nucleophile, such as water or an alcohol, this compound undergoes a first-order nucleophilic substitution (Sₙ1) reaction. The reaction proceeds through a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.
Elimination (E1) Reaction
Under similar conditions that favor Sₙ1 reactions, particularly with heating, this compound can also undergo a first-order elimination (E1) reaction to form an alkene. The E1 mechanism also proceeds through the formation of a carbocation intermediate.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical and spectroscopic properties of this compound.
Synthesis of this compound
A common laboratory synthesis involves the reaction of tert-butyl alcohol with hydrogen iodide.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place tert-butyl alcohol.
-
Cool the flask in an ice bath and slowly add concentrated hydriodic acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified period.
-
After cooling, transfer the reaction mixture to a separatory funnel. The lower aqueous layer is removed.
-
The organic layer is washed sequentially with a dilute solution of sodium bisulfite (to remove excess iodine), water, and finally with brine.
-
The crude this compound is dried over anhydrous sodium sulfate.
-
The final product is purified by vacuum distillation.[6]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. The ¹H NMR spectrum of this compound is expected to show a single singlet peak for the nine equivalent methyl protons.[8]
-
¹³C NMR: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR spectroscopy. The spectrum is proton-decoupled. The ¹³C NMR spectrum of this compound will exhibit two signals: one for the three equivalent methyl carbons and another for the quaternary carbon bonded to the iodine atom.[9]
Infrared (IR) Spectroscopy
The infrared spectrum can be obtained from a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Key characteristic absorptions include C-H stretching and bending vibrations, and the C-I stretching vibration which appears in the fingerprint region.[5]
Mass Spectrometry (MS)
Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-200. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8]
Conclusion
This compound is a valuable reagent in organic synthesis, primarily due to its propensity to undergo Sₙ1 and E1 reactions. Its physical and chemical properties are well-defined and can be readily characterized using standard laboratory techniques. This guide provides a foundational understanding of these properties and the experimental methodologies for their determination, serving as a valuable resource for professionals in research and development.
References
- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. homework.study.com [homework.study.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. mdpi.com [mdpi.com]
- 7. chemist.sg [chemist.sg]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
An In-Depth Technical Guide to 2-Iodo-2-methylpropane for Researchers and Drug Development Professionals
Introduction
2-Iodo-2-methylpropane, also widely known as tert-butyl iodide, is a pivotal chemical intermediate in organic synthesis, recognized for its utility as a precursor to the tert-butyl carbocation and as a tert-butylating agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, with a focus on applications relevant to chemical researchers, scientists, and professionals in the field of drug development.
Core Properties of this compound
This compound is a colorless to pale yellow, light-sensitive liquid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 558-17-8 |
| Molecular Formula | C4H9I |
| Molecular Weight | 184.02 g/mol |
| Density | 1.544 g/mL at 25 °C |
| Boiling Point | 99-100 °C |
| Melting Point | -38 °C |
| Solubility | Miscible with ethanol (B145695) and ether; insoluble in water. |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of tert-butanol (B103910) with hydroiodic acid. This reaction proceeds via an SN1 mechanism, taking advantage of the stability of the intermediate tert-butyl carbocation.
Experimental Protocol: Synthesis from tert-Butanol
This protocol is adapted from the synthesis of tert-butyl chloride from tert-butanol, a standard procedure in organic chemistry laboratories.
Materials:
-
tert-Butanol
-
Concentrated hydroiodic acid
-
Anhydrous calcium chloride
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel, round-bottom flask, distillation apparatus
Procedure:
-
In a separatory funnel, combine 25 mL of tert-butanol with 50 mL of cold, concentrated hydroiodic acid.
-
Gently swirl the mixture, then shake, frequently venting the funnel to release pressure. Continue shaking for 15-20 minutes.
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as carbon dioxide is evolved.
-
Finally, wash the organic layer with 20 mL of brine to aid in the removal of water.
-
Transfer the crude product to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride.
-
Decant the dried liquid into a distillation apparatus and perform a simple distillation, collecting the fraction that boils between 99-100 °C.
Key Reactions and Applications in Drug Development
The reactivity of this compound is dominated by the lability of the carbon-iodine bond, which readily cleaves to form a stable tertiary carbocation. This property makes it a valuable reagent in a variety of transformations, including nucleophilic substitution and elimination reactions.
SN1 Hydrolysis
The hydrolysis of this compound to tert-butanol is a classic example of a first-order nucleophilic substitution (SN1) reaction. The rate of this reaction is dependent only on the concentration of the alkyl halide.
The following is a general procedure to study the kinetics of the solvolysis of a tert-butyl halide.
Materials:
-
This compound
-
Ethanol/water solvent mixture
-
Sodium hydroxide (B78521) solution (e.g., 0.1 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Burette, flasks, water bath
Procedure:
-
Prepare a solution of this compound in an ethanol/water mixture.
-
Add a known volume of standardized sodium hydroxide solution and a few drops of indicator.
-
The reaction produces HI, which is neutralized by the NaOH. The endpoint is observed by the color change of the indicator.
-
The time taken for the color change is recorded, and this can be used to determine the rate of reaction.
-
By varying the concentration of the alkyl halide and the temperature, the rate law and activation energy for the reaction can be determined.
Finkelstein Reaction
While the classic Finkelstein reaction, an SN2 process, is generally not effective for tertiary halides due to steric hindrance, modified conditions can be employed. The Finkelstein reaction involves the exchange of a halogen for another. For instance, converting 2-chloro-2-methylpropane (B56623) to this compound using an iodide salt in a suitable solvent. The insolubility of the resulting chloride salt in solvents like acetone (B3395972) drives the equilibrium towards the product. However, for tertiary substrates, this reaction is often slow and may be accompanied by elimination side products.
Application in the Synthesis of Biologically Active Molecules
A notable application of this compound in the synthesis of complex molecules relevant to drug discovery is in the reductive Fischer indolization of conjugated hydrazones. In this reaction, tert-butyl iodide serves as an anhydrous source of HI, which acts as both a Brønsted acid and a reducing agent. This method provides an efficient route to various indole (B1671886) derivatives, a common scaffold in many pharmaceutical agents.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the chemical processes involving this compound, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
An In-depth Technical Guide to the Solubility of 2-Iodo-2-methylpropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-iodo-2-methylpropane (tert-butyl iodide), a key reagent and intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of solubility. Furthermore, a key reaction pathway involving this compound is visualized to provide a broader context for its application.
Core Concepts of Solubility
The solubility of a haloalkane like this compound in an organic solvent is primarily governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces will be miscible or soluble in one another.[1] this compound, a polar molecule with a significant nonpolar alkyl component, tends to dissolve well in organic solvents that have comparable intermolecular forces. The energy required to break the interactions within the pure solute and solvent is compensated by the energy released when new solute-solvent interactions are formed.
Qualitative Solubility Data
| Organic Solvent | Qualitative Solubility | Source |
| Ethanol | Miscible | [2] |
| Diethyl Ether | Miscible, Very Soluble | [2][3] |
Note: "Miscible" implies that the two substances are completely soluble in each other at all proportions, forming a homogeneous solution.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following gravimetric method provides a robust protocol for determining the solubility of a liquid solute like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature and pressure.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity, anhydrous)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Calibrated micropipettes or syringes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a glass vial. The presence of a distinct layer of the solute, even after equilibration, ensures that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the clear, saturated solution) using a calibrated micropipette or syringe. It is crucial to avoid disturbing the undissolved solute.
-
Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any suspended microdroplets of the solute.
-
-
Gravimetric Analysis:
-
Tare a clean, dry, pre-weighed glass vial on an analytical balance.
-
Dispense the filtered saturated solution into the tared vial.
-
Record the total mass of the vial and the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation or decomposition of the this compound (a gentle stream of inert gas can facilitate this process at a lower temperature).
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the solute residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the solute and the tare weight of the vial from the total mass of the solution.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
Key Reaction Pathway: S_N1 Mechanism
This compound is a tertiary haloalkane and readily undergoes nucleophilic substitution via a unimolecular (S_N1) mechanism.[4][5] This two-step reaction involves the formation of a stable tertiary carbocation intermediate.
Caption: S_N1 reaction mechanism of this compound.
This diagram illustrates the two-step process of the S_N1 reaction. The first and rate-determining step is the spontaneous dissociation of the carbon-iodine bond to form a planar tertiary carbocation and an iodide ion.[6][7] The second step involves a rapid attack of a nucleophile on the carbocation, leading to the formation of the final substitution product. The nucleophile can attack from either face of the planar carbocation, which can result in a racemic mixture if the starting material is chiral and the substitution creates a new stereocenter.[6][8]
References
- 1. quora.com [quora.com]
- 2. chembk.com [chembk.com]
- 3. tert-butyl iodide [chemister.ru]
- 4. savemyexams.com [savemyexams.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
1H NMR and 13C NMR spectra of 2-Iodo-2-methylpropane
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-2-methylpropane
This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound (tert-butyl iodide). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the compound's spectral characteristics, the experimental protocols for data acquisition, and the structural basis for the observed NMR signals.
Molecular Structure and Symmetry
This compound, a tertiary haloalkane, possesses a high degree of symmetry. The molecule consists of a central quaternary carbon atom bonded to an iodine atom and three equivalent methyl (CH₃) groups. This molecular symmetry is the primary determinant of the simplicity of its NMR spectra. Due to the free rotation around the carbon-carbon single bonds, all nine protons of the three methyl groups are chemically and magnetically equivalent. Similarly, the three methyl carbons are equivalent to one another.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a single resonance, indicating that all protons within the molecule share an identical chemical environment.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.95 ppm | Singlet | 9H | (CH ₃)₃C-I |
The spectrum exhibits a single singlet peak at approximately 1.95 ppm[1]. The absence of spin-spin coupling, and thus a singlet multiplicity, is due to the lack of non-equivalent protons on adjacent carbon atoms[1]. The integration of this peak corresponds to nine protons, consistent with the three equivalent methyl groups[1].
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the two different carbon environments in the molecule[2].
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) | Assignment |
| 43.4 ppm | (C H₃)₃C-I |
| 40.4 ppm | (CH₃)₃C -I |
The signal at 43.4 ppm is attributed to the three equivalent methyl carbons[2]. The signal at 40.4 ppm corresponds to the quaternary carbon atom directly bonded to the electronegative iodine atom[2].
Experimental Protocol
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for acquiring the NMR spectra of this compound[1][2]. It offers good solubility for the compound and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte's signals.
-
Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm[1][2]. Typically, TMS is already present in commercially available deuterated solvents.
-
Sample Tube: Transfer the solution to a standard 5 mm NMR tube.
4.2. NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 10-12 ppm
-
Temperature: 298 K (25 °C)
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Spectral Width: 200-240 ppm
-
Temperature: 298 K (25 °C)
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, integrate the area under the resonance peak to determine the relative number of protons.
Structural Elucidation and Signal Assignment
The relationship between the molecular structure of this compound and its characteristic NMR signals can be visualized as follows.
Caption: Structure-Spectrum Correlation for this compound.
This diagram illustrates how the structural features of this compound directly correlate with the observed signals in its ¹H and ¹³C NMR spectra. The equivalence of the three methyl groups results in a single proton signal and a single carbon signal for these groups. The unique quaternary carbon gives rise to its own distinct signal in the ¹³C NMR spectrum.
References
- 1. 1H proton nmr spectrum of this compound (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of this compound (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 2-iodo-2-methylpropane, also known as tert-butyl iodide. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this and similar alkyl halide compounds. This document details the primary fragmentation pathways, presents quantitative data in a structured format, and outlines the typical experimental protocol for analysis.
Core Concepts in the Mass Spectrometry of this compound
Under electron ionization (EI) mass spectrometry, this compound undergoes a series of fragmentation events, yielding a characteristic mass spectrum. The initial step involves the ionization of the molecule by a high-energy electron beam, resulting in the formation of a molecular ion radical cation ([C₄H₉I]⁺•). Due to the inherent instability of this molecular ion, it readily undergoes fragmentation to produce a variety of smaller, charged species.
The fragmentation of this compound is dominated by the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This facile cleavage leads to the formation of a highly stable tertiary carbocation, the tert-butyl cation ([(CH₃)₃C]⁺), and an iodine radical (I•). The exceptional stability of the tert-butyl cation results in its high abundance in the mass spectrum, making it the base peak.
Quantitative Fragmentation Data
The mass spectrum of this compound is characterized by several key ions. The following table summarizes the major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensity of each fragment is provided, with the base peak assigned a value of 100.
| m/z | Proposed Ion Fragment | Formula | Relative Intensity (%) |
| 184 | Molecular Ion | [C₄H₉I]⁺• | Very Low |
| 127 | Iodine Cation | [I]⁺ | Low |
| 57 | tert-Butyl Cation (Base Peak) | [(CH₃)₃C]⁺ | 100 |
| 41 | Allyl Cation | [C₃H₅]⁺ | Moderate |
| 29 | Ethyl Cation | [C₂H₅]⁺ | Moderate |
Fragmentation Pathway
The logical flow of the fragmentation of this compound can be visualized as a pathway initiated by the molecular ion. The primary and most significant fragmentation is the loss of an iodine radical to form the tert-butyl cation. Further fragmentation of the tert-butyl cation can occur, leading to the formation of smaller ions.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol
The mass spectrum of this compound is typically obtained using an electron ionization mass spectrometer (EI-MS). The following provides a generalized experimental protocol for the analysis of volatile alkyl halides like this compound.
1. Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer. For volatile liquids, this is commonly achieved through a heated direct insertion probe or via injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).[1]
2. Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This process ejects an electron from the molecule, creating a positively charged molecular ion radical ([M]⁺•).[3]
3. Mass Analysis: The newly formed ions are accelerated out of the ion source and into the mass analyzer. The mass analyzer, which can be a quadrupole, ion trap, or time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).
4. Detection: The separated ions then strike a detector, which generates an electrical signal proportional to the number of ions hitting it.
5. Data Acquisition: A computer records the intensity of the signal for each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
The workflow for a typical GC-MS experiment for the analysis of alkyl halides is depicted below.
Caption: Generalized workflow for GC-MS analysis of volatile compounds.
References
- 1. tert-Butyl iodide [webbook.nist.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mass spectrum of this compound (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Stability and Storage Conditions for 2-Iodo-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-2-methylpropane (tert-butyl iodide). Understanding the stability profile of this crucial reagent is paramount for ensuring the integrity of experimental results and the quality of pharmaceutical intermediates. This document outlines the intrinsic instability of this compound, factors influencing its degradation, appropriate handling and storage protocols, and methods for assessing its purity.
Chemical Stability and Degradation Profile
This compound is a tertiary alkyl iodide known for its inherent instability, primarily driven by the lability of the carbon-iodine bond. Its degradation is accelerated by exposure to light, air (oxygen), and elevated temperatures. The primary degradation pathway involves the homolytic cleavage of the C-I bond, leading to the formation of a tertiary butyl radical and an iodine radical. This process initiates a cascade of reactions resulting in the liberation of free iodine (I₂), which imparts a characteristic yellow to deep brown color to the initially colorless liquid.
The principal decomposition products of this compound are isobutene (2-methylpropene) and hydrogen iodide (HI) . The formation of these products can occur through various radical-mediated pathways.
Key Factors Influencing Stability:
-
Light: Exposure to ultraviolet (UV) radiation significantly promotes the photodissociation of the C-I bond, accelerating decomposition.
-
Temperature: Higher temperatures increase the rate of thermal decomposition. While stable at recommended refrigerated conditions, its stability decreases at ambient and elevated temperatures.
-
Air/Oxygen: Oxygen can participate in radical chain reactions, leading to oxidative degradation pathways.
-
Presence of Stabilizers: Commercial preparations of this compound are often stabilized with copper chips or powder. Copper acts as a radical scavenger, effectively quenching the iodine radicals and inhibiting the autocatalytic degradation cycle.
Quantitative Stability Data
| Condition | Stabilizer | Observation | Purity Retention (Illustrative) |
| 2-8°C, Dark, Inert Atmosphere | Present (Copper) | Optimal Storage. Minimal degradation expected over extended periods. | >95% after >12 months |
| 2-8°C, Dark, Inert Atmosphere | Absent | Slow decomposition, potential for discoloration over time. | 90-95% after 12 months |
| Ambient Temperature (~25°C), Light Exposure | Absent | Rapid discoloration (yellow to brown) within hours to days. Significant degradation. | <90% within 7 days |
| Ambient Temperature (~25°C), Dark | Absent | Slower degradation compared to light exposure, but discoloration and purity loss are still significant over weeks. | ~90% after several weeks |
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling procedures is essential.
Storage Conditions:
-
Light: Protect from light by using amber or opaque containers.[1][2][3] Store in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[4]
-
Container: Use tightly sealed, appropriate containers. For unstabilized material, storage at -20°C or even -78°C with silver wool has been reported for prolonged preservation of colorless liquid.
-
Stabilizer: Whenever possible, use this compound stabilized with copper. The presence of a copper chip or powder significantly enhances its shelf life.
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Avoid contact with skin and eyes.[5]
-
Keep away from heat, sparks, and open flames as it is a highly flammable liquid.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharges.[5]
-
Use non-sparking tools.[5]
-
Avoid incompatibility with strong bases and strong oxidizing agents.[1][2][3]
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying its degradation products. The following outlines a general protocol for a stability study.
Forced Degradation Study
A forced degradation study is performed to identify the likely degradation products and to establish the stability-indicating nature of the analytical method.
Protocol:
-
Acid/Base Hydrolysis:
-
Expose a sample of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
-
Thermal Degradation:
-
Expose a solid or liquid sample to dry heat at an elevated temperature (e.g., 70°C) for a specified duration.
-
-
Photodegradation:
-
Expose a sample to UV light (e.g., 254 nm and 365 nm) and visible light for a defined period.
-
-
Analysis:
-
Analyze the stressed samples using a suitable stability-indicating method (e.g., GC-MS or HPLC-UV) to identify and quantify the parent compound and any degradation products.
-
Long-Term Stability Study
Protocol:
-
Sample Preparation:
-
Use at least three batches of this compound, preferably with and without a stabilizer for comparison.
-
Aliquot the samples into appropriate, sealed containers.
-
-
Storage Conditions:
-
Store the samples under the recommended long-term storage condition (2-8°C, protected from light).
-
For accelerated stability studies, store samples at an elevated temperature (e.g., 25°C with controlled humidity).
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 1, 3, and 6 months.
-
-
Analytical Method:
-
Use a validated stability-indicating method (see Section 4) to assess purity, and identify and quantify degradation products.
-
Monitor physical appearance (color change).
-
-
Data Evaluation:
-
Analyze the data for trends in purity and the formation of degradation products over time to establish a shelf-life.
-
Analytical Methods for Stability Assessment
Several analytical techniques can be employed to develop a stability-indicating method for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It is well-suited for quantifying this compound and identifying its volatile degradation products like isobutene.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method can be developed to separate the non-polar this compound from more polar degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the compound and to detect and quantify impurities. Quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for a reference standard of the impurity.
Visualizations
The following diagrams illustrate key aspects of the stability and handling of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. 1H proton nmr spectrum of this compound (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. web.vscht.cz [web.vscht.cz]
- 4. scispace.com [scispace.com]
- 5. 13C nmr spectrum of this compound (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Electrophilic Addition of Hydrogen Iodide to 2-Methylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen iodide (HI) to 2-methylpropene, a fundamental reaction in organic chemistry. The document details the reaction mechanism, regioselectivity, and available data, and serves as a resource for professionals in research and development.
Introduction
The reaction between 2-methylpropene (isobutylene) and hydrogen iodide is a classic example of an electrophilic addition reaction. In this process, the pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of the HI molecule. This reaction is highly regioselective, predominantly forming a single constitutional isomer. Understanding the mechanism and controlling the outcome of such reactions is crucial in the synthesis of various organic compounds, including pharmaceutical intermediates.
Reaction Mechanism and Regioselectivity
The electrophilic addition of HI to 2-methylpropene proceeds in a two-step mechanism involving a carbocation intermediate.
Step 1: Protonation of the Alkene
The reaction is initiated by the attack of the electron-rich π-bond of 2-methylpropene on the hydrogen atom of hydrogen iodide. This leads to the formation of a carbocation intermediate and an iodide ion. The hydrogen atom can add to either of the two carbons of the double bond.
-
Path A: Formation of a Tertiary Carbocation: Addition of the proton to the C1 carbon (the CH₂ group) results in the formation of a more stable tertiary carbocation at the C2 position.
-
Path B: Formation of a Primary Carbocation: Addition of the proton to the C2 carbon results in the formation of a less stable primary carbocation at the C1 position.
Carbocation Stability: The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect and hyperconjugation from the alkyl groups attached to the positively charged carbon, which helps to delocalize the positive charge. In the case of 2-methylpropene, the tertiary carbocation is significantly more stable than the primary carbocation.
Step 2: Nucleophilic Attack by Iodide
The iodide ion (I⁻), a strong nucleophile, then attacks the electrophilic carbocation. Since the formation of the tertiary carbocation is the favored pathway, the iodide ion will predominantly attack this intermediate.
Regioselectivity and Markovnikov's Rule: This reaction follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon that has the greater number of hydrogen atoms. The underlying principle for this rule is the formation of the most stable carbocation intermediate. Therefore, the major product of the reaction is 2-iodo-2-methylpropane .
Data Presentation
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) at 25°C | Refractive Index (n20/D) |
| 2-Methylpropene | C₄H₈ | 56.11 | -6.9 | 0.5879 (at -6°C) | 1.378 (liquid) |
| Hydrogen Iodide | HI | 127.91 | -35.36 | 2.85 (at -47°C) | N/A |
| This compound | C₄H₉I | 184.02 | 99-100 | 1.544 | 1.491 |
Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Features |
| ¹H NMR | A single sharp singlet at approximately δ 1.8-2.0 ppm, corresponding to the nine equivalent protons of the three methyl groups. |
| ¹³C NMR | Two signals: one for the three equivalent methyl carbons and one for the quaternary carbon bonded to the iodine. |
| Infrared (IR) | C-H stretching and bending vibrations for the alkyl groups. A characteristic C-I stretch is observed in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns, including the loss of an iodine atom or a methyl group. |
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound from 2-methylpropene is not widely published in standard laboratory manuals. However, a general procedure can be outlined based on established methods for the hydrohalogenation of alkenes. Hydrogen iodide is often generated in situ from the reaction of an iodide salt, such as potassium iodide (KI), with a strong non-oxidizing acid, like phosphoric acid (H₃PO₄).
General Laboratory Procedure:
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled in a fume hood. The top of the condenser is fitted with a drying tube or connected to a gas trap to handle any unreacted HI gas.
-
Reagent Preparation: Potassium iodide is placed in the round-bottom flask. A solution of 2-methylpropene in a suitable inert solvent (e.g., a non-polar solvent like hexane) is prepared. Phosphoric acid is placed in the dropping funnel.
-
Reaction Execution: The flask containing potassium iodide is cooled in an ice bath. The phosphoric acid is added dropwise to the potassium iodide with stirring to generate hydrogen iodide in situ.
-
Addition of Alkene: The solution of 2-methylpropene is then added slowly to the reaction mixture while maintaining the low temperature and continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion of the reaction, the mixture is allowed to warm to room temperature. It is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Product Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation. The crude product can be purified by distillation.
-
Characterization: The identity and purity of the final product, this compound, are confirmed using the spectroscopic methods outlined in the data presentation section.
Visualizations
Reaction Mechanism Pathway
Caption: Reaction pathway for the electrophilic addition of HI to 2-methylpropene.
Experimental Workflow
Unraveling the Molecular Geometry of 2-Iodo-2-methylpropane: A Technical Guide to Theoretical and Experimental Bond Angles
For Immediate Release
This technical guide provides a detailed analysis of the molecular geometry of 2-iodo-2-methylpropane (tert-butyl iodide), with a specific focus on its theoretical and experimental bond angles. This document is intended for researchers, scientists, and drug development professionals interested in the structural characteristics of halogenated organic compounds.
Introduction
This compound is a tertiary haloalkane that serves as a versatile building block in organic synthesis. Its reactivity and steric hindrance are directly influenced by its three-dimensional structure, particularly the bond angles around the central quaternary carbon. Understanding these geometric parameters is crucial for predicting reaction mechanisms, designing novel synthetic pathways, and in the computational modeling of molecular interactions. This guide synthesizes available theoretical data and outlines the experimental methodologies used to determine such structural parameters.
Theoretical vs. Experimental Bond Angles: A Comparative Analysis
The precise determination of bond angles in molecules can be approached through both experimental techniques and theoretical calculations. Experimental methods, such as gas-phase electron diffraction and microwave spectroscopy, provide direct measurements of molecular geometry in the gaseous state, free from intermolecular interactions. In contrast, computational chemistry offers a powerful tool to predict and analyze these properties through various theoretical models.
A comprehensive search of the existing scientific literature reveals a scarcity of direct experimental measurements for the bond angles of this compound. However, computational chemistry provides valuable insights into its molecular structure. The data presented below is based on a geometry optimization performed using the semi-empirical PM7 method. It is important to note that while semi-empirical methods are computationally efficient, higher-level ab initio or Density Functional Theory (DFT) calculations would provide more accurate theoretical values.
Quantitative Data Summary
The following table summarizes the calculated bond angles for this compound.
| Bond Angle | Theoretical Value (PM7) | Ideal Tetrahedral Angle |
| C-C-C | 108.15° | 109.5° |
| C-C-I | 108.15° | 109.5° |
Note: The PM7 calculation suggests a highly symmetrical structure where the C-C-C and C-C-I bond angles are equivalent. This is a simplification, and it is expected that in reality, the bulky iodine atom would cause some deviation from this perfect symmetry.
Methodologies
Experimental Protocols
3.1.1. Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state. In a typical GED experiment, a high-energy beam of electrons is fired at a jet of the gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule. By analyzing this pattern, precise bond lengths and bond angles can be derived.
3.1.2. Microwave Spectroscopy
Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, the moments of inertia can be calculated, which in turn provide highly accurate information about the molecule's geometry, including bond lengths and angles. This method is particularly sensitive to the isotopic composition of the molecule, and the analysis of different isotopologues can lead to a very precise structural determination.
Theoretical Protocols: Computational Chemistry
The theoretical bond angles presented in this guide were obtained through a geometry optimization calculation.
3.2.1. Geometry Optimization
Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This is achieved by iteratively adjusting the atomic coordinates to reduce the calculated energy of the system until a stationary point is reached. The final optimized geometry represents the most stable conformation of the molecule in the gas phase at 0 Kelvin.
The data in this report was generated using the PM7 (Parameterization Method 7) semi-empirical method. This method utilizes a simplified set of quantum mechanical equations and parameters derived from experimental data to provide a computationally efficient estimation of molecular properties.
Visualization of Methodological Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental bond angles, a fundamental process in structural chemistry.
Caption: Workflow for the determination and comparison of theoretical and experimental bond angles.
Discussion
The theoretically predicted bond angles for this compound of approximately 108.15° for both the C-C-C and C-C-I angles are slightly compressed compared to the ideal tetrahedral angle of 109.5°. This deviation can be attributed to steric repulsion between the bulky methyl groups and the very large iodine atom. In an ideal tetrahedral geometry, all substituents are equidistant and experience minimal repulsion. However, the presence of a large substituent like iodine forces the other groups closer together to minimize overall steric strain, resulting in a slight decrease in the bond angles.
It is crucial to reiterate that the presented values are from a semi-empirical calculation. More sophisticated computational methods, such as Density Functional Theory (DFT) with a suitable basis set, would likely provide a more nuanced picture, potentially showing a greater deviation in the C-C-I bond angle compared to the C-C-C bond angle due to the larger size and electron density of the iodine atom.
The absence of readily available experimental data highlights an opportunity for further research. A definitive determination of the gas-phase structure of this compound through techniques like gas-phase electron diffraction or microwave spectroscopy would be invaluable for benchmarking computational models and providing a more accurate understanding of its molecular geometry.
Conclusion
This technical guide has summarized the available theoretical data on the bond angles of this compound and outlined the standard experimental procedures for such determinations. The calculated bond angles of approximately 108.15° suggest a slight deviation from ideal tetrahedral geometry, likely due to steric hindrance. The need for precise experimental validation of these theoretical predictions is evident and presents a clear avenue for future research in the field of structural chemistry. Such experimental data would provide a more complete and accurate picture of the molecular structure of this important synthetic building block.
An In-depth Technical Guide on the Reactivity of 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the tertiary alkyl halide, 2-iodo-2-methylpropane (tert-butyl iodide). Tertiary alkyl halides exhibit distinct reactivity patterns dominated by first-order nucleophilic substitution (SN1) and first-order elimination (E1) pathways, a consequence of the steric hindrance around the tertiary carbon and the stability of the resulting carbocation intermediate. Due to significant steric hindrance, second-order nucleophilic substitution (SN2) is practically inert for tertiary substrates.[1][2] Second-order elimination (E2) can be induced under specific conditions, primarily with the use of strong, bulky bases. This document delves into the mechanistic details of these reactions, presents quantitative data on reaction rates and product distributions, and provides detailed experimental protocols for the synthesis and analysis of reaction products.
Introduction
This compound, a colorless to pale yellow liquid, is a prototypical tertiary alkyl halide extensively used in the study of nucleophilic substitution and elimination reaction mechanisms.[3] Its structure, featuring a bulky tert-butyl group attached to an iodine atom, dictates its chemical behavior. The high stability of the tert-butyl carbocation intermediate and the excellent leaving group ability of the iodide ion are key factors governing its reactivity.[4][5] Understanding the reaction kinetics and predicting the product distribution under various conditions are crucial for synthetic chemists and drug development professionals who may encounter similar structural motifs in complex molecules.
Reaction Mechanisms and Reactivity
The reactivity of this compound is a classic example of the competition between substitution and elimination reactions. The specific pathway followed is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.[6]
Unimolecular Reactions (SN1 and E1)
Tertiary alkyl halides like this compound readily undergo unimolecular reactions due to the formation of a stable tertiary carbocation intermediate.[7] The first and rate-determining step for both SN1 and E1 reactions is the spontaneous dissociation of the carbon-iodine bond to form the tert-butyl carbocation and an iodide ion.[8]
Following the formation of the planar tert-butyl carbocation, a nucleophile can attack from either face, leading to a racemic mixture if the starting material were chiral (though this compound is achiral).[9] In solvolysis reactions, the solvent acts as the nucleophile. For instance, in aqueous ethanol (B145695), both water and ethanol can act as nucleophiles, leading to the formation of tert-butanol (B103910) and tert-butyl ethyl ether, respectively.[10]
In competition with the SN1 pathway, a weak base (often the solvent) can abstract a proton from a carbon atom adjacent to the carbocation (a β-proton). This results in the formation of an alkene, in this case, 2-methylpropene.[11]
Bimolecular Reactions (SN2 and E2)
The SN2 mechanism, which involves a backside attack by a nucleophile in a single concerted step, is sterically hindered in tertiary alkyl halides like this compound.[1][2][12] The three methyl groups surrounding the electrophilic carbon atom effectively block the approach of the nucleophile, rendering the SN2 reaction pathway practically nonexistent.[1][2][12]
The E2 reaction is a concerted process where a strong base removes a β-proton while the leaving group departs simultaneously.[13] For this compound, this reaction is favored by the use of strong, non-nucleophilic bases, particularly bulky bases like potassium tert-butoxide.[7] The use of a less hindered strong base, such as sodium ethoxide, can lead to a mixture of E2 and SN2 products, although for tertiary halides, E2 is generally the dominant pathway.[14]
Quantitative Data
The following tables summarize quantitative data regarding the reactivity of this compound and related tertiary alkyl halides.
Table 1: Relative Solvolysis Rates of tert-Butyl Halides in Ethanol
| Alkyl Halide | Leaving Group | Relative Rate (Ethanolysis) |
| 2-Chloro-2-methylpropane | Cl⁻ | 1 |
| 2-Bromo-2-methylpropane | Br⁻ | 41 |
| This compound | I⁻ | 111 |
Data extrapolated from relative rate studies of alkyl halides.
This data highlights the excellent leaving group ability of iodide compared to bromide and chloride, leading to a faster solvolysis rate for this compound.
Table 2: Product Distribution in the Reaction of this compound with Different Bases
| Base/Solvent | Temperature (°C) | % Substitution (SN1/SN2) | % Elimination (E1/E2) | Major Product(s) |
| 80% Ethanol (aq) | 25 | ~80% | ~20% | tert-Butanol, tert-Butyl ethyl ether |
| Sodium Ethoxide in Ethanol | 55 | Minor | Major | 2-Methylpropene |
| Potassium tert-Butoxide in tert-Butanol | 55 | Negligible | >95% | 2-Methylpropene |
Product ratios are approximate and can vary with precise reaction conditions. The reaction with ethoxide, a strong, unhindered base, favors E2, while the bulky tert-butoxide almost exclusively yields the E2 product.[14][15] Solvolysis in aqueous ethanol, with weak nucleophiles/bases, favors SN1 over E1.
Experimental Protocols
The following are detailed methodologies for key experiments involving the reactivity of this compound.
Kinetic Study of the SN1 Solvolysis of this compound
This protocol is adapted from the well-established procedure for the solvolysis of tert-butyl chloride.
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solvent.
Materials:
-
This compound
-
95% Ethanol
-
Distilled water
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Phenolphthalein (B1677637) indicator solution
-
Erlenmeyer flasks (125 mL)
-
Burette (50 mL)
-
Pipettes and volumetric flasks
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water solvent by mixing equal volumes of 95% ethanol and distilled water.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, pipette 50.0 mL of the 50:50 ethanol-water solvent. Add 2-3 drops of phenolphthalein indicator.
-
Initiation of Reaction: Rapidly add a known, small amount (e.g., 0.2 mL) of this compound to the solvent mixture and immediately start the stopwatch. Swirl the flask to ensure thorough mixing.
-
Titration: Immediately begin titrating the liberated HI with the standardized 0.1 M NaOH solution. The goal is to maintain the faint pink endpoint of the indicator. As the reaction proceeds, HI is formed, which will cause the pink color to fade. Add NaOH dropwise to restore the pink color.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) for at least 30 minutes.
-
"Infinity" Reading: To determine the total amount of HI produced, place a sealed sample of the reaction mixture in a warm water bath (around 60°C) for 1 hour to drive the reaction to completion. Cool the sample to room temperature and titrate to the phenolphthalein endpoint. This gives the volume of NaOH corresponding to 100% reaction (V∞).
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t. The slope of the resulting straight line is equal to -k.
E2 Elimination of this compound with Potassium tert-Butoxide
Objective: To synthesize 2-methylpropene via the E2 elimination of this compound.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Gas collection apparatus or a cold trap
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve a stoichiometric equivalent of potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: Slowly add this compound to the stirred solution of potassium tert-butoxide.
-
Reaction: Gently heat the reaction mixture to reflux for 1-2 hours. The product, 2-methylpropene, is a gas at room temperature and will evolve from the reaction mixture.
-
Product Collection: The evolving gas can be collected by bubbling it through a cold trap (e.g., a condenser with a dry ice/acetone bath) to liquefy the 2-methylpropene (boiling point: -7 °C). Alternatively, it can be collected in a gas bag.
-
Purification: The collected 2-methylpropene can be further purified by passing it through a drying agent to remove any traces of tert-butanol or water.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of substitution and elimination reactions of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or mid-polar column)
Sample Preparation:
-
After the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water for the E2 reaction).
-
Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Carefully concentrate the solution if necessary.
-
Dilute an aliquot of the sample to an appropriate concentration for GC-MS analysis.
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the column.
-
The separated components will then enter the mass spectrometer, where they will be ionized and fragmented.
-
The mass spectrum of each component provides a unique fragmentation pattern that can be used for identification by comparison with a spectral library (e.g., NIST).
-
Quantification can be achieved by integrating the peak areas of the products and comparing them to the peak area of an internal standard.
Visualizations
Reaction Pathways
Caption: Reaction pathways for this compound.
Experimental Workflow for Kinetic Study
Caption: Workflow for the kinetic study of SN1 solvolysis.
Experimental Workflow for E2 Elimination
Caption: Workflow for the E2 elimination of this compound.
Conclusion
The reactivity of this compound is a cornerstone of organic chemistry education and a valuable model for understanding the behavior of sterically hindered substrates in drug development and synthesis. Its propensity to undergo SN1 and E1 reactions via a stable carbocation intermediate, and the conditions required to favor E2 elimination, are well-defined. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively predict and control the outcomes of reactions involving tertiary alkyl halides. The quantitative data presented serves as a valuable reference for reaction optimization and mechanistic studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leah4sci.com [leah4sci.com]
- 4. leah4sci.com [leah4sci.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. This compound [openmopac.net]
- 7. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. brainly.com [brainly.com]
- 14. mass spectrum of this compound (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. amherst.edu [amherst.edu]
Methodological & Application
Application Notes and Protocols: The Use of 2-Iodo-2-methylpropane in Sₙ1 Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-iodo-2-methylpropane (tert-butyl iodide) in the study and application of Sₙ1 (Substitution Nucleophilic Unimolecular) reaction mechanisms. Its unique structural properties make it an ideal model substrate for demonstrating and investigating the principles of unimolecular substitution reactions.
Introduction
This compound is a tertiary alkyl halide that readily undergoes Sₙ1 reactions. The mechanism is characterized by a two-step process involving the formation of a stable tertiary carbocation intermediate.[1][2] The stability of this carbocation is a key factor driving the reaction forward.[1] The rate of reaction is independent of the nucleophile's concentration, a hallmark of the Sₙ1 pathway.[1][3][4] The overall reaction rate is primarily determined by the slow, rate-determining step: the ionization of the C-I bond to form the tert-butyl carbocation.[1][2]
The general mechanism proceeds as follows:
-
Ionization: The carbon-iodine bond breaks heterolytically, forming a planar tert-butyl carbocation and an iodide ion. This is the slow, rate-determining step.[1][5]
-
Nucleophilic Attack: A nucleophile attacks the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which can lead to a racemic mixture if the starting material is chiral and the reaction center becomes a stereocenter.[1]
-
Deprotonation (if applicable): If the nucleophile is neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the final product.
Data Presentation
The rate of Sₙ1 reactions is highly dependent on the structure of the alkyl halide, the nature of the leaving group, and the polarity of the solvent. While specific kinetic data for this compound is not always readily available in comparative tables, the principles of physical organic chemistry allow for clear predictions of its reactivity.
Table 1: Relative Solvolysis Rates of Various Alkyl Bromides in 80% Aqueous Ethanol at 25°C
This table illustrates the profound effect of substrate structure on the Sₙ1 reaction rate. As a tertiary halide, this compound would exhibit reactivity even greater than tert-butyl bromide due to the superior leaving group ability of iodide.
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000[6] |
Table 2: Influence of Leaving Group on Sₙ1 Reaction Rate
The strength of the leaving group is critical in the rate-determining step. Weaker bases are better leaving groups. The C-I bond is the weakest among the carbon-halogen bonds (excluding astatine), making iodide an excellent leaving group and accelerating the Sₙ1 reaction compared to other tert-butyl halides.
| Leaving Group (X⁻) | C-X Bond Enthalpy (kJ/mol) | Relative Rate (tert-Butyl-X) |
| F⁻ | 452 | Very Slow |
| Cl⁻ | 339 | 1 |
| Br⁻ | 285 | 40 |
| I⁻ | 218 | 100 |
(Relative rates are approximate and can vary with solvent conditions.)
Mandatory Visualization
Caption: The Sₙ1 reaction mechanism of this compound.
Experimental Protocols
The following protocol is adapted from established methods for determining the kinetics of Sₙ1 solvolysis reactions of tert-butyl halides.[6][7] It monitors the reaction rate by measuring the production of hydriodic acid (HI).
Protocol 1: Determination of the Rate of Solvolysis of this compound in Aqueous Isopropanol (B130326)
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Isopropanol (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL)
-
Buret (50 mL)
-
Pipettes
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) isopropanol-water solvent mixture. Allow it to reach thermal equilibrium in the constant temperature water bath set to 25°C.
-
Reaction Setup: To a 125 mL Erlenmeyer flask, add 50 mL of the 50:50 isopropanol-water solvent. Add 3-4 drops of bromothymol blue indicator. The solution should be yellow-green.
-
Titration of Initial Acidity: If the solution is not slightly basic (blue), add a single drop of the standardized NaOH solution. Then, carefully titrate with NaOH from the buret until the solution turns blue. Record this initial buret reading.
-
Initiation of Reaction: Prepare a stock solution of this compound in isopropanol (e.g., 0.1 M). To initiate the reaction, rapidly add a precise volume (e.g., 1.0 mL) of the this compound solution to the flask and immediately start the stopwatch.
-
Monitoring the Reaction: The solvolysis of this compound will produce HI, causing the indicator to change from blue back to yellow-green. As soon as the color change occurs, record the time and the buret reading. Immediately add another small, precise aliquot of the NaOH solution to turn the solution blue again.
-
Data Collection: Repeat step 5, recording the time at which each added portion of NaOH is neutralized. Continue this process for at least 6-8 intervals, or until the reaction is approximately 70% complete.
-
Determination of Infinity Point (V∞): To determine the total amount of HI that will be produced, loosely stopper the flask and place it in a warmer water bath (around 50°C) for 30 minutes to drive the reaction to completion. Cool the flask to room temperature and then titrate to a persistent blue endpoint. Record this final buret reading as V∞.
Data Analysis:
The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH added at time t. The slope of the resulting straight line will be -k.
Caption: Workflow for the kinetic analysis of this compound solvolysis.
Applications in Research and Drug Development
-
Mechanistic Studies: Due to its high reactivity and clear Sₙ1 preference, this compound is an excellent substrate for studying the effects of solvent polarity, nucleophilicity, and temperature on Sₙ1 reaction rates and product distributions.
-
Carbocation Chemistry: The tert-butyl cation generated from this compound is a fundamental species in organic chemistry. This reaction provides a reliable method for generating this intermediate for further study of its reactivity and potential rearrangements.
-
Synthesis of tert-Butyl Ethers and Esters: In the presence of alcohol or carboxylate nucleophiles, this compound can be used to synthesize tert-butyl ethers and esters, which are common protecting groups in multi-step organic synthesis, including the synthesis of complex pharmaceutical intermediates.
-
Educational Tool: The solvolysis of this compound or similar tert-butyl halides serves as a classic experiment in undergraduate organic chemistry labs to demonstrate the principles of Sₙ1 reactions and chemical kinetics.[7]
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. nerd.wwnorton.com [nerd.wwnorton.com]
- 6. benchchem.com [benchchem.com]
- 7. amherst.edu [amherst.edu]
Application Notes and Protocols: 2-Iodo-2-methylpropane as a Tert-butylating Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-2-methylpropane, also known as tert-butyl iodide, is a versatile chemical reagent utilized in organic synthesis, notably as a tert-butylating agent.[1][2] The introduction of a tert-butyl group can be a critical step in the synthesis of pharmaceuticals and other complex organic molecules, offering steric protection or modifying the lipophilicity and metabolic stability of a compound. However, as a tertiary alkyl halide, this compound is highly susceptible to elimination reactions, particularly under basic conditions, which can complicate its use in traditional nucleophilic substitution reactions.[3]
This document provides detailed application notes and protocols for the successful use of this compound in the tert-butylation of various functional groups, including alcohols, phenols, carboxylic acids, and thiols. The methodologies presented herein are curated from the scientific literature to favor substitution over elimination, enabling efficient synthesis of tert-butylated products.
Reaction Mechanism and Considerations
The tert-butylation reactions involving this compound predominantly proceed through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. This is due to the steric hindrance around the tertiary carbon, which disfavors the backside attack required for an S(_N)2 reaction, and the relative stability of the resulting tert-butyl carbocation intermediate.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions with 2-iodo-2-methylpropane (tert-butyl iodide). This tertiary alkyl halide is an excellent substrate for SN1 reactions, proceeding through a stable tertiary carbocation intermediate. The following sections detail the reaction mechanism, provide a summary of reaction conditions with various nucleophiles, and offer specific experimental protocols for the synthesis of common substitution products.
Introduction
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups into a molecule. This compound is a particularly useful substrate for demonstrating and utilizing the SN1 (Substitution Nucleophilic Unimolecular) mechanism. Due to the steric hindrance around the tertiary carbon and the stability of the resulting tert-butyl carbocation, it readily undergoes substitution with a variety of nucleophiles, including water, alcohols, azide, and cyanide.[1][2] The rate of these reactions is primarily dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[1][2]
Reaction Mechanism: The SN1 Pathway
The nucleophilic substitution of this compound proceeds via a two-step SN1 mechanism.
-
Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-iodine bond breaks heterolytically, forming a stable tertiary carbocation and an iodide ion.[1][2]
-
Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile from either face, leading to the formation of the substitution product. If the nucleophile is neutral (e.g., water or an alcohol), a subsequent deprotonation step occurs to yield the final product.[1][3]
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound and its halide analogs with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Hydroxide | Water | Water/Acetone | Room Temperature - 40 | Minutes to Hours | tert-Butyl alcohol | 78-88 |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 2-4 hours | tert-Butyl methyl ether | ~95 |
| Azide | Sodium Azide | DMF/THF | 60 | 3 days | tert-Butyl azide | 53 |
| Cyanide | Trimethylsilyl (B98337) cyanide / SnCl₄ | Dichloromethane (B109758) | Room Temperature | 24-38 hours | 2,2-Dimethylpropanenitrile | Good |
| Thiocyanate | Ammonium Thiocyanate / HCl | Water | 45-50 | 2.5 hours | tert-Butyl isothiocyanate | Moderate |
| Ammonia | Concentrated Ammonia | Ethanol | Room Temperature | Several hours | tert-Butylamine | Variable |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl Alcohol via Hydrolysis
This protocol describes the SN1 hydrolysis of a tert-butyl halide to produce tert-butyl alcohol.
Materials:
-
This compound (or 2-chloro-2-methylpropane)
-
Concentrated Hydrochloric Acid (if starting from tert-butanol (B103910) to generate the halide in situ)
-
5% Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride
-
Separatory Funnel
-
Distillation Apparatus
Procedure:
-
In a 500-mL separatory funnel, combine 1 mole of tert-butyl alcohol and 3 moles of cold, concentrated hydrochloric acid.
-
Shake the mixture for 15-20 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with a 5% sodium bicarbonate solution, followed by water until the washings are neutral to litmus (B1172312) paper.
-
Dry the crude tert-butyl chloride with 10 g of anhydrous calcium chloride.
-
Decant the dried liquid into a distillation flask and distill. Collect the fraction boiling between 49.5-52°C. The expected yield is 78-88%.[4]
Protocol 2: Synthesis of 2,2-Dimethylpropanenitrile (tert-Butyl Cyanide)
This protocol utilizes a Lewis acid to facilitate the substitution reaction with a cyanide source.
Materials:
-
tert-Butyl chloride
-
Trimethylsilyl cyanide
-
Tin(IV) chloride (SnCl₄)
-
Dry Dichloromethane
-
Ice water
-
10% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 10 mmol of tert-butyl chloride and 15 mmol of trimethylsilyl cyanide in 30 ml of dry dichloromethane at room temperature under a nitrogen atmosphere, slowly add 30 mol% of SnCl₄ with stirring.
-
Continue stirring for 24-38 hours. The reaction mixture will darken over time.
-
Pour the reaction mixture into ice water and shake vigorously.
-
Separate the organic phase, and wash the aqueous phase twice with dichloromethane.
-
Combine the organic phases and wash with a 10% sodium bicarbonate solution.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate by distillation to obtain 2,2-dimethylpropanenitrile.[5]
Visualizations
Caption: General experimental workflow for the synthesis of substitution products from this compound.
Caption: The two-step SN1 mechanism for the nucleophilic substitution of this compound.
References
Application of 2-Iodo-2-methylpropane in the Synthesis of 4-(tert-butoxy)aniline: A Key Pharmaceutical Intermediate
Introduction
2-Iodo-2-methylpropane, also known as tert-butyl iodide, is a versatile and efficient reagent in organic synthesis, particularly for the introduction of the tert-butyl protecting group. This application note details its use in the synthesis of 4-(tert-butoxy)aniline, a key intermediate in the preparation of various pharmaceutical compounds. The tert-butyl group serves as a crucial protecting group for the hydroxyl moiety of 4-aminophenol (B1666318), preventing undesired side reactions during subsequent synthetic transformations. The selective O-alkylation of 4-aminophenol is a critical step, and this compound offers a reliable method for achieving this transformation. This document provides detailed protocols, reaction data, and workflow diagrams to guide researchers and drug development professionals in the practical application of this reagent.
Application Notes
Core Application: O-Alkylation for Hydroxyl Group Protection
The primary application of this compound in this context is the selective O-alkylation of the phenolic hydroxyl group in 4-aminophenol. The bulky tert-butyl group is a widely used protecting group in multi-step organic synthesis due to its stability under a variety of reaction conditions, including basic, and some acidic, environments. It can be readily removed under specific acidic conditions when the protection is no longer needed.
Advantages of using this compound:
-
High Reactivity: The carbon-iodine bond is relatively weak, making this compound a highly reactive alkylating agent, often allowing for milder reaction conditions compared to other tert-butylating agents.
-
Good Selectivity: Under appropriate basic conditions, the phenoxide ion of 4-aminophenol is a more potent nucleophile than the amino group, leading to preferential O-alkylation over N-alkylation.
-
Commercial Availability: this compound is a readily available and relatively inexpensive reagent.
Reaction Mechanism and Pathway
The synthesis of 4-(tert-butoxy)aniline from 4-aminophenol and this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of 4-aminophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of this compound, displacing the iodide ion and forming the desired tert-butyl ether.
Caption: Reaction mechanism for the synthesis of 4-(tert-butoxy)aniline.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-(tert-butoxy)aniline
| Parameter | Value | Reference |
| Starting Material | 4-Aminophenol | [1][2] |
| Reagent | This compound | [1][2] |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | Acetone | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 20 hours | [1] |
| Yield | 31.5% | [1] |
Note: The reported yield is for the analogous reaction with sec-butyl iodide. Yields with tert-butyl iodide may vary and require optimization.
Experimental Protocols
Protocol 1: Synthesis of 4-(tert-butoxy)aniline
This protocol is adapted from general procedures for the selective O-alkylation of aminophenols.[1]
Materials:
-
4-Aminophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Protection of the Amino Group
-
To a stirred solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).
-
Stir the resulting solution for 1 hour at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the residue from ethanol (B145695) to afford N-benzylidene-4-hydroxyaniline.
Step 2: O-Alkylation
-
To a stirred solution of N-benzylidene-4-hydroxyaniline (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents) and this compound (1 equivalent).
-
Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
Step 3: Deprotection of the Amino Group
-
To the residue from Step 2, add dichloromethane and 1N HCl.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 4-(tert-butoxy)aniline.
-
Purify the product by column chromatography on silica (B1680970) gel.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-(tert-butoxy)aniline.
Logical Relationship Diagram
References
Application Note & Protocol: Kinetic and Product Analysis of the Solvolysis of 2-Iodo-2-methylpropane
Audience: Researchers, scientists, and drug development professionals.
Introduction The solvolysis of tertiary alkyl halides, such as 2-iodo-2-methylpropane (tert-butyl iodide), is a cornerstone reaction in physical organic chemistry for studying nucleophilic substitution and elimination mechanisms. This reaction typically proceeds through a unimolecular (SN1) and/or a unimolecular elimination (E1) pathway, involving the formation of a stable tertiary carbocation intermediate.[1][2] The rate-determining step is the initial ionization of the C-I bond.[3] The subsequent fate of the carbocation depends on the solvent, which can act as a nucleophile (substitution) or a base (elimination).[4][5] In a mixed solvent system like aqueous ethanol (B145695), the carbocation can be attacked by water to form 2-methyl-2-propanol, by ethanol to form 2-ethoxy-2-methylpropane, or lose a proton to form 2-methylpropene.[6][7]
This document provides a detailed experimental protocol for investigating the kinetics of the solvolysis of this compound by monitoring the production of hydroiodic acid (HI). It also outlines methods for product analysis and presents sample data in a structured format.
Reaction Mechanism
The solvolysis of this compound proceeds via a carbocation intermediate, leading to both substitution (SN1) and elimination (E1) products.
Caption: SN1/E1 reaction pathway for this compound solvolysis.
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis
This protocol details the measurement of the reaction rate by monitoring the production of acid using a pH indicator.[6] The reaction rate is determined by measuring the time required to neutralize a known quantity of added base.[6][8]
Materials:
-
This compound (tert-butyl iodide), 0.1 M in acetone (B3395972) (prepare fresh)
-
Solvent: 50:50 (v/v) aqueous ethanol
-
Sodium hydroxide (B78521) (NaOH) solution, standardized 0.02 M
-
Bromothymol blue indicator solution
-
Erlenmeyer flasks (125 mL)
-
Magnetic stirrer and stir bar
-
Burette (50 mL) for NaOH solution
-
Pipettes and stopwatch
-
Constant temperature water bath
Procedure:
-
Setup: Place 100 mL of the 50:50 aqueous ethanol solvent into a 125 mL Erlenmeyer flask containing a magnetic stir bar. Add 5-6 drops of bromothymol blue indicator.
-
Temperature Control: Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.[6]
-
Initiation: Using a burette, add exactly 1.00 mL of 0.02 M NaOH solution to the flask. The solution should turn blue.
-
Reaction Start: Pipette exactly 1.0 mL of the 0.1 M this compound solution into the flask, start the stopwatch immediately, and begin gentle stirring. This is time t=0.
-
Data Collection: Record the time it takes for the solution to change from blue to yellow. This indicates that the initial 1.00 mL of NaOH has been neutralized by the HI produced.
-
Titration Intervals: As soon as the color change occurs, immediately add another 1.00 mL aliquot of the 0.02 M NaOH solution. The solution will turn blue again. Record the cumulative time at which the solution turns yellow for a second time.
-
Repeat: Continue this process for a total of 8-10 aliquots of NaOH.
-
Data Analysis: The rate of reaction can be determined from the time required to neutralize each increment of base.[6] The experiment can be repeated at different temperatures (e.g., 30°C, 35°C) to determine the activation energy of the reaction.
Protocol 2: Product Identification by ¹H NMR Spectroscopy
This protocol is for identifying the final products of the solvolysis reaction.[9]
Procedure:
-
Allow the solvolysis reaction (from a separate, larger-scale preparation) to proceed to completion (approximately 10-12 half-lives).
-
Neutralize the solution with a mild base (e.g., NaHCO₃).
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Carefully remove the solvent using a rotary evaporator.
-
Dissolve the resulting product mixture in deuterated chloroform (B151607) (CDCl₃) and acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks for 2-methyl-2-propanol, 2-ethoxy-2-methylpropane, and 2-methylpropene to determine the product distribution.[9]
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of solvolysis.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experiments.
Table 1: Kinetic Data for Solvolysis at 25°C
| NaOH Aliquot | Cumulative Volume NaOH (mL) | Cumulative Time (s) | Time Interval (s) |
| 1 | 1.00 | 155 | 155 |
| 2 | 2.00 | 320 | 165 |
| 3 | 3.00 | 498 | 178 |
| 4 | 4.00 | 695 | 197 |
| 5 | 5.00 | 915 | 220 |
| 6 | 6.00 | 1165 | 250 |
| 7 | 7.00 | 1455 | 290 |
| 8 | 8.00 | 1805 | 350 |
Table 2: Effect of Temperature on the First-Order Rate Constant (k)
| Temperature (°C) | Temperature (K) | Average Rate Constant, k (s⁻¹) |
| 25.0 | 298.15 | 1.25 x 10⁻³ |
| 30.0 | 303.15 | 2.55 x 10⁻³ |
| 35.0 | 308.15 | 5.10 x 10⁻³ |
| 40.0 | 313.15 | 9.95 x 10⁻³ |
Table 3: Effect of Solvent Polarity on Reaction Rate at 25°C
| Solvent Composition (v/v % Ethanol in Water) | Dielectric Constant (approx.) | Relative Rate |
| 40 | 67 | 4.1 |
| 50 | 60 | 1.0 (Reference) |
| 60 | 52 | 0.28 |
| 70 | 45 | 0.09 |
Table 4: Product Distribution from ¹H NMR Analysis
| Product | Characteristic ¹H NMR Signal (δ, ppm) | Integration Ratio | Mole Fraction (%) |
| 2-Methyl-2-propanol | 1.28 (s, 9H) | 5.8 | 58% |
| 2-Ethoxy-2-methylpropane | 1.15 (t, 3H), 1.22 (s, 6H), 3.18 (q, 2H) | 3.2 | 32% |
| 2-Methylpropene | 1.71 (s, 6H), 4.68 (s, 2H) | 1.0 | 10% |
References
- 1. homework.study.com [homework.study.com]
- 2. LON-CAPA Sn2 [s10.lite.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gauthmath.com [gauthmath.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. amherst.edu [amherst.edu]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Alkyl Halide Solvolysis: Synthesis and Analysis of 2-methyl-2-propanol I.. [askfilo.com]
The Limited Role of 2-Iodo-2-methylpropane in Hindered Ether Synthesis: A Guide to Alternative Strategies
Application Note
Introduction
The synthesis of sterically hindered ethers is a critical challenge in organic chemistry, particularly in the fields of medicinal chemistry and materials science, where such motifs can enhance metabolic stability and confer unique material properties. While the Williamson ether synthesis is a cornerstone of ether formation, its application to sterically demanding substrates is fraught with limitations. This document outlines the significant challenges associated with using tertiary alkyl halides, such as 2-iodo-2-methylpropane, in traditional ether synthesis and provides detailed protocols for more effective alternative methods.
The Challenge: Why this compound is a Poor Choice for Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide ion displaces a halide from an alkyl halide to form an ether.[1][2] However, the success of this reaction is highly dependent on the steric hindrance of the reactants. When a tertiary alkyl halide like this compound is treated with an alkoxide, which is a strong base, the S(_N)2 pathway is sterically blocked. Instead, an E2 (bimolecular elimination) reaction predominates, leading to the formation of an alkene (isobutylene) rather than the desired hindered ether.[2][3] This makes the direct use of this compound for the synthesis of tert-butyl ethers via the Williamson synthesis synthetically unviable.
A Viable Williamson Approach: Reversing the Roles
To synthesize a hindered ether such as methyl tert-butyl ether (MTBE), the strategy must be reversed. Instead of a tertiary alkyl halide and a primary alkoxide, a primary alkyl halide and a tertiary alkoxide are used. This approach favors the S(_N)2 reaction, as the primary alkyl halide is unhindered and readily attacked by the nucleophilic alkoxide.[4]
Experimental Protocol: Synthesis of Methyl tert-butyl Ether (MTBE)
This protocol describes the synthesis of MTBE using potassium tert-butoxide and methyl iodide.
Materials:
-
Potassium tert-butoxide
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl iodide (1.05 eq) to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude MTBE by distillation.
| Reactant | Molar Ratio | Role |
| Potassium tert-butoxide | 1.0 | Nucleophile |
| Methyl iodide | 1.05 | Electrophile |
| Anhydrous Diethyl Ether | - | Solvent |
Table 1: Reactants for the Synthesis of MTBE via Williamson Ether Synthesis.
A Modern Approach: Electrochemical Synthesis of Hindered Ethers
Recent advancements have led to novel methods for synthesizing hindered ethers that bypass the limitations of the Williamson synthesis. A notable example is the electrochemical method developed by Baran and coworkers, which allows for the formation of a wide range of hindered ethers from simple carboxylic acids and alcohols.[5][6] This method involves the electrochemical oxidation of a carboxylic acid to generate a carbocation, which is then trapped by an alcohol to form the ether.[7]
General Protocol: Electrochemical Synthesis of a Hindered Ether
This protocol provides a general procedure for the electrochemical synthesis of hindered ethers.
Materials:
-
Carboxylic acid (source of the hindered alkyl group)
-
Alcohol (nucleophile)
-
2,4,6-Collidine (base)
-
n-Bu(_4)NPF(_6) (electrolyte)
-
AgPF(_6) (additive)
-
3 Å Molecular sieves
-
Dichloromethane (B109758) (DCM) (solvent)
-
ElectraSyn vial or similar electrochemical cell
-
Graphite electrodes (anode and cathode)
-
Constant current source
Procedure:
-
To an ElectraSyn vial equipped with a stir bar, add the carboxylic acid (1.0 eq), alcohol (3.0 eq), 2,4,6-collidine (3.0 eq), n-Bu(_4)NPF(_6) (1.5 eq), 3 Å molecular sieves (150 mg), and AgPF(_6) (1.5 eq).
-
Add dichloromethane as the solvent.
-
Cap the vial with the electrode-equipped cap (graphite anode and cathode).
-
Stir the mixture for 15 minutes before starting the electrolysis.
-
Apply a constant current (e.g., 10 mA) for 3 hours.
-
Upon completion, the reaction mixture can be worked up by quenching, extraction, and purification via column chromatography.
| Component | Role | Typical Amount (for 0.2 mmol scale) |
| Carboxylic Acid | Carbocation precursor | 0.2 mmol (1.0 eq) |
| Alcohol | Nucleophile | 0.6 mmol (3.0 eq) |
| 2,4,6-Collidine | Base | 0.6 mmol (3.0 eq) |
| n-Bu(_4)NPF(_6) | Electrolyte | 0.3 mmol (1.5 eq) |
| AgPF(_6) | Additive | 0.3 mmol (1.5 eq) |
| 3 Å Molecular Sieves | Dehydrating agent | 150 mg |
| Dichloromethane | Solvent | 3.0 mL |
| Graphite Electrodes | Anode and Cathode | - |
| Constant Current | Driving force for the reaction | 10 mA |
Table 2: General Reaction Conditions for Electrochemical Hindered Ether Synthesis.
This electrochemical method has been shown to be highly effective for a wide range of substrates, significantly reducing the number of synthetic steps and improving overall yields compared to traditional methods.[6][8]
Visualizing the Synthetic Pathways
Caption: Synthetic pathways for hindered ethers.
The diagram above illustrates the unfavorable elimination reaction of this compound in Williamson synthesis, the favorable alternative using a tertiary alkoxide, and the modern electrochemical approach.
Conclusion
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Hindered Ethers - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Formation of Grignard Reagent from 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of tert-butylmagnesium iodide, a Grignard reagent, from 2-iodo-2-methylpropane. Grignard reagents are fundamental organometallic compounds with broad applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The preparation of Grignard reagents from tertiary alkyl halides such as this compound presents unique challenges, primarily due to competing side reactions. These notes detail the critical parameters, potential side reactions, and a comprehensive protocol for the successful formation of tert-butylmagnesium iodide, along with its applications in research and drug development.
Introduction
Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles and strong bases.[1] Their utility in forming new carbon-carbon bonds makes them indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2]
The synthesis of Grignard reagents from tertiary alkyl halides, such as this compound, is notably more challenging than from primary or secondary halides.[3] This is primarily due to the steric hindrance around the tertiary carbon and the propensity for side reactions, including elimination (dehydrohalogenation) and coupling (Wurtz-type reaction).[3] While tert-butylmagnesium chloride is more commonly used to minimize these side reactions, this guide focuses on the protocol for this compound, which offers higher reactivity, albeit with potentially lower yields if not performed under optimized conditions.
Key Reaction Parameters and Challenges
The successful formation of tert-butylmagnesium iodide is highly dependent on careful control of reaction conditions to maximize the yield of the desired Grignard reagent and minimize the formation of byproducts.
Side Reactions:
-
Dehydrohalogenation (Elimination): The strong basicity of the formed Grignard reagent can promote the elimination of hydrogen iodide from unreacted this compound, leading to the formation of isobutylene (B52900) gas. This is a major pathway that reduces the yield of the desired product.[3]
-
Wurtz-type Coupling: Radical intermediates formed during the reaction can couple to form 2,2,3,3-tetramethylbutane. The reaction of the Grignard reagent with unreacted alkyl halide is a significant issue, particularly with the more reactive tert-butyl iodide.[3]
Critical Parameters:
-
Purity of Reagents and Glassware: All glassware must be rigorously dried, typically by flame-drying under an inert atmosphere, to remove any traces of water, which would quench the Grignard reagent. The magnesium turnings should be of high purity, and the this compound and solvent should be anhydrous.
-
Activation of Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to expose a fresh, reactive metal surface. This is commonly achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]
-
Slow Addition of Alkyl Halide: To minimize side reactions, particularly the Wurtz-type coupling, the this compound solution should be added to the magnesium suspension very slowly and at a controlled rate.[3] This maintains a low concentration of the alkyl halide in the reaction mixture.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is typically used as the solvent. THF is often preferred for its higher boiling point and better ability to solvate and stabilize the Grignard reagent.[4]
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas, such as dry nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.
Quantitative Data Summary
The yield of Grignard reagents from tertiary alkyl halides can be variable. While specific data for this compound is scarce in readily available literature, the analogous reaction with tert-butyl chloride provides a useful benchmark.
| Alkyl Halide | Typical Yield | Reference |
| tert-Butyl Chloride | 62% | [5] |
| tert-Butyl Chloride | 61-70% | [6] |
| This compound | Expected to be lower than the chloride due to increased side reactions. | [3] |
It is crucial to determine the exact concentration of the prepared Grignard reagent via titration before its use in subsequent reactions.[3]
Experimental Protocol: Synthesis of tert-Butylmagnesium Iodide
This protocol is adapted from established procedures for tertiary Grignard reagents and incorporates best practices to maximize yield.
Materials:
-
Magnesium turnings
-
This compound (tert-butyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply line and bubbler
Procedure:
-
Preparation of Apparatus: Assemble the three-necked flask with the dropping funnel, reflux condenser (fitted with a drying tube or inert gas outlet), and a gas inlet adapter. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the cooled flask. Gently warm the flask with a heating mantle under the inert atmosphere until the iodine sublimes and its purple vapor is visible. This helps to activate the magnesium surface. Allow the flask to cool.
-
Initial Reagent Addition: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.
-
Initiation of Reaction: Add a small portion of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of turbidity or bubbling are indicators that the reaction has started. If the reaction does not initiate, a sonicator bath can be used, or a small amount of pre-formed Grignard reagent can be added as an initiator.
-
Slow Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize side reactions.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete reaction. The final solution will typically appear as a cloudy, grayish mixture.
-
Quantification: The concentration of the active Grignard reagent should be determined by titration (e.g., Gilman's double titration method) before use in subsequent synthetic steps.
Diagrams
Caption: Experimental workflow for the synthesis of tert-butylmagnesium iodide.
Caption: Competing reaction pathways in the formation of tert-butylmagnesium iodide.
Applications in Drug Development and Research
Tertiary Grignard reagents, such as tert-butylmagnesium iodide, are valuable in the synthesis of sterically hindered molecules. Their applications in the pharmaceutical and chemical industries include:
-
Synthesis of Tertiary Alcohols: Reaction with ketones provides a straightforward route to tertiary alcohols, which are common structural motifs in drug candidates.[7]
-
Introduction of the tert-Butyl Group: The tert-butyl group is often incorporated into molecules to increase steric bulk, which can enhance metabolic stability or modulate biological activity.
-
Synthesis of Complex Intermediates: tert-Butylmagnesium halides are used in the preparation of various intermediates for pharmaceuticals, dyes, and liquid crystal materials. For instance, they are employed in the synthesis of precursors for antifungal drugs and chiral phosphorus ligands.[8]
Conclusion
The formation of tert-butylmagnesium iodide from this compound is a challenging but feasible reaction that provides a highly reactive and synthetically useful organometallic reagent. Success hinges on the meticulous exclusion of water and air, proper activation of the magnesium, and, most critically, the slow and controlled addition of the alkyl iodide to suppress the competing side reactions of elimination and coupling. By adhering to the detailed protocol and understanding the key parameters outlined in these notes, researchers can effectively prepare and utilize this valuable Grignard reagent in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. Sciencemadness Discussion Board - Grignard Fail. - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Friedel-Crafts Alkylation using 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of compounds, from bulk chemicals to complex pharmaceutical intermediates. The use of 2-iodo-2-methylpropane (tert-butyl iodide) as an alkylating agent offers distinct advantages, primarily due to the formation of a stable tertiary carbocation, which circumvents the common issue of carbocation rearrangement. This stability allows for the clean and efficient introduction of a tert-butyl group onto various aromatic substrates.
These application notes provide a comprehensive overview of the use of this compound in Friedel-Crafts alkylation, including detailed protocols, reaction parameters, and troubleshooting guidance.
Advantages of Using this compound
-
Prevention of Carbocation Rearrangement: this compound readily forms a stable tertiary carbocation upon interaction with a Lewis acid catalyst. This inherent stability prevents the hydride or alkyl shifts often observed with primary and some secondary alkyl halides, leading to a single, predictable alkylated product.
-
High Reactivity: While the general reactivity trend for alkyl halides in some reactions is F > Cl > Br > I, in the context of Friedel-Crafts alkylation where the cleavage of the carbon-halogen bond is crucial for carbocation formation, alkyl iodides can be highly effective. The weaker carbon-iodine bond facilitates the generation of the electrophilic species.
-
Versatility: This method is applicable to a range of aromatic and heteroaromatic substrates, providing access to a variety of tert-butylated compounds that are valuable building blocks in medicinal chemistry and materials science.
Limitations and Considerations
-
Polyalkylation: The introduction of an electron-donating alkyl group, such as a tert-butyl group, activates the aromatic ring towards further electrophilic substitution. This can lead to the formation of di- or even tri-alkylated products. To mitigate this, a large excess of the aromatic substrate is often employed.
-
Substrate Scope: The reaction is generally not successful with strongly deactivated aromatic rings, such as those bearing nitro or acyl groups. Additionally, substrates with basic functionalities like amines can react with the Lewis acid catalyst, inhibiting the desired alkylation.
-
Catalyst Choice: The selection of an appropriate Lewis acid catalyst is critical for reaction efficiency. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The choice of catalyst can influence reaction rate and selectivity.
Reaction Mechanism
The Friedel-Crafts alkylation with this compound proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: General mechanism of Friedel-Crafts alkylation with this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-Butylbenzene
This protocol describes the alkylation of benzene (B151609) with this compound using aluminum chloride as the catalyst.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (ice-cold)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
To the flask, add anhydrous benzene (a significant excess is recommended to minimize polyalkylation, e.g., 5-10 molar equivalents).
-
Cool the flask in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride to the stirred benzene.
-
From the dropping funnel, add this compound dropwise to the cooled and stirred suspension over 30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to obtain pure tert-butylbenzene.
Protocol 2: Synthesis of p-tert-Butylanisole
This protocol details the tert-butylation of anisole (B1667542). Due to the activating nature of the methoxy (B1213986) group, milder reaction conditions are often sufficient.
Materials:
-
Anisole (anhydrous)
-
This compound
-
Ferric chloride (anhydrous) or Zinc chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
1 M Hydrochloric acid (ice-cold)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve anisole in anhydrous dichloromethane.
-
Add the Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in dichloromethane from a dropping funnel over 30 minutes.
-
After the addition, allow the reaction to stir at 0-5°C for 2-4 hours.
-
Follow the quenching and work-up procedure as described in Protocol 1.
-
The product, a mixture of ortho- and para-tert-butylanisole (with the para isomer usually predominating), can be purified by column chromatography or distillation.
Data Presentation
The following table summarizes typical reaction parameters for the tert-butylation of various aromatic substrates. Note that data for this compound is limited in readily available literature; therefore, data from analogous reactions with tert-butyl chloride are included for comparison, with the expectation of similar or higher reactivity for the iodide under optimized conditions.
| Aromatic Substrate | Alkylating Agent | Catalyst | Substrate:Alkylating Agent:Catalyst Molar Ratio | Temperature (°C) | Reaction Time (h) | Major Product(s) | Yield (%) |
| Benzene | tert-Butyl chloride | AlCl₃ | 10 : 1 : 0.2 | 0 - 5 | 1 | tert-Butylbenzene | ~60 |
| Toluene | tert-Butyl chloride | AlCl₃ | 5 : 1 : 0.1 | 25 | 2 | p-tert-Butyltoluene | ~75 |
| Anisole | tert-Butyl chloride | FeCl₃ | 3 : 1 : 0.5 | 0 | 3 | p-tert-Butylanisole | ~80 |
| Naphthalene | tert-Butyl bromide | AlCl₃ | 2 : 1 : 1 | 20 | 1 | 2-tert-Butylnaphthalene | ~70 |
Troubleshooting and Optimization
-
Low Conversion: Increase the amount of catalyst, elevate the reaction temperature, or extend the reaction time. Ensure all reagents and glassware are scrupulously dry, as moisture deactivates the Lewis acid catalyst.
-
Polyalkylation: Increase the molar excess of the aromatic substrate. Lowering the reaction temperature and using a less active catalyst can also favor monoalkylation.
-
Isomer Distribution: The ratio of ortho to para isomers in substituted benzenes can sometimes be influenced by the choice of catalyst and reaction temperature. Milder conditions often favor the para product due to steric hindrance.
Experimental Workflow
The following diagram illustrates a typical workflow for a Friedel-Crafts alkylation experiment using this compound.
Caption: A typical experimental workflow for Friedel-Crafts alkylation.
Application Notes and Protocols for the Elimination Reactions of 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions governing the elimination reactions of 2-iodo-2-methylpropane, a tertiary alkyl halide. Understanding and controlling the competition between elimination (E1 and E2) and substitution (SN1 and SN2) pathways is crucial for the selective synthesis of alkenes, which are pivotal intermediates in drug development and organic synthesis. This document outlines the key factors influencing these reactions, presents quantitative data for product distribution, and provides detailed experimental protocols.
Key Factors Influencing Elimination Reactions
The elimination reactions of this compound to form 2-methylpropene are highly dependent on the reaction conditions. The primary competing reactions are substitution reactions. Due to the tertiary nature of the substrate, the SN2 mechanism is highly disfavored due to steric hindrance. Therefore, the main competition exists between E2, E1, and SN1 pathways.
1. Nature of the Base:
-
Strong, Hindered Bases: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), strongly favor the E2 mechanism.[1] Their bulkiness prevents them from acting as nucleophiles, thus minimizing substitution side reactions.
-
Strong, Unhindered Bases: Strong, but less hindered bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) can also promote E2 elimination. However, with these bases, the competition with substitution reactions can be more significant, especially at lower temperatures.
-
Weak Bases: Weak bases, such as water (H₂O) or ethanol (B145695) (EtOH), favor the E1 mechanism, which proceeds through a carbocation intermediate. These conditions often lead to a mixture of E1 and SN1 products.
2. Solvent Effects:
-
Polar Protic Solvents: Solvents like water and ethanol can stabilize the carbocation intermediate, thus favoring the E1 and SN1 pathways.
-
Less Polar and Aprotic Solvents: Solvents with lower polarity, such as tert-butanol (B103910), or polar aprotic solvents like DMSO, are often used for E2 reactions with strong bases.
3. Temperature:
-
Higher Temperatures: Increased temperatures generally favor elimination over substitution.[2][3] This is because elimination reactions result in an increase in the number of molecules, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the -TΔS term more negative, thus favoring elimination.
Data Presentation: Product Distribution in Elimination Reactions of this compound
The following table summarizes the expected major and minor products, along with the dominant reaction mechanisms, under various experimental conditions.
| Base | Solvent | Temperature | Major Product(s) | Minor Product(s) | Dominant Mechanism(s) |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Reflux | 2-Methylpropene | Negligible | E2 |
| Sodium Ethoxide (NaOEt) | Ethanol | High | 2-Methylpropene | 2-Ethoxy-2-methylpropane | E2, SN1 |
| Sodium Hydroxide (NaOH) | Ethanol/Water | High | 2-Methylpropene | 2-Methyl-2-propanol | E2, SN1 |
| Water (H₂O) | 80% Aqueous Ethanol | Room Temp | 2-Methyl-2-propanol, 2-Ethoxy-2-methylpropane | 2-Methylpropene | SN1, E1 |
| Ethanol (EtOH) | Ethanol | Reflux | 2-Ethoxy-2-methylpropane, 2-Methylpropene | SN1, E1 |
Experimental Protocols
Protocol 1: E2 Elimination of this compound using Potassium tert-Butoxide
This protocol is designed to maximize the yield of 2-methylpropene via the E2 mechanism.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Drying agent (e.g., anhydrous calcium chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen).
-
Add potassium tert-butoxide to the solution in one portion.
-
Heat the reaction mixture to reflux with stirring for approximately 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully add cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
The product, 2-methylpropene, is a gas at room temperature and can be collected or used in a subsequent reaction.
Protocol 2: E1/SN1 Reaction of this compound in Aqueous Ethanol
This protocol demonstrates the solvolysis of this compound, leading to a mixture of elimination and substitution products.
Materials:
-
This compound
-
80% Ethanol in water (v/v)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath (for temperature control, if needed)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Apparatus for fractional distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an 80% aqueous ethanol solution.
-
Stir the mixture at room temperature. The reaction can be gently heated to increase the rate.
-
Monitor the reaction progress over time using GC to determine the ratio of products.
-
Once the reaction has reached the desired conversion, add cold water to the flask.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The products (2-methylpropene, 2-ethoxy-2-methylpropane, and 2-methyl-2-propanol) can be separated and purified by fractional distillation.
Mandatory Visualizations
Caption: Reaction pathways for this compound.
Caption: Experimental workflow for the E2 elimination.
Caption: Conditions favoring E2 vs. E1/SN1 pathways.
References
Application Notes and Protocols: 2-Iodo-2-methylpropane as a Precursor for Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-2-methylpropane (tert-butyl iodide) is a readily available chemical building block that serves as a precursor for various organometallic reagents, including Grignard reagents, organolithium reagents, and organocuprates (Gilman reagents). These reagents are powerful nucleophiles and are widely employed in organic synthesis for the formation of carbon-carbon bonds. The incorporation of the sterically demanding tert-butyl group is of particular interest in drug development, as it can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the preparation and use of organometallic reagents derived from this compound.
Introduction: The Synthetic Utility of this compound
This compound is a tertiary alkyl halide that can be converted into several key organometallic intermediates. The high reactivity of the carbon-iodine bond facilitates the formation of these reagents. However, the tertiary nature of the alkyl group also presents challenges, such as a propensity for elimination reactions and, in the case of Grignar and organolithium synthesis, Wurtz-type coupling. Careful control of reaction conditions is therefore crucial for successful synthesis.
The primary organometallic reagents derived from this compound are:
-
tert-Butylmagnesium Iodide (a Grignard Reagent): A strong base and nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
-
tert-Butyllithium (B1211817) (an Organolithium Reagent): An extremely strong base and a potent nucleophile, often used for deprotonation and metal-halogen exchange reactions. Its synthesis from the iodide is less common in a laboratory setting than from the chloride, and it is commercially available.
-
Lithium Di-tert-butylcuprate (a Gilman Reagent): A softer nucleophile than Grignard and organolithium reagents, which is particularly useful for conjugate addition to α,β-unsaturated carbonyl compounds and for the Corey-House synthesis of alkanes.
The tert-butyl moiety introduced by these reagents is prevalent in many pharmaceutical compounds, where it can act as a "steric shield" to protect functional groups from metabolic degradation, or to enforce a specific conformation for optimal receptor binding[1][2].
Experimental Protocols
General Considerations: All reactions involving organometallic reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., argon or nitrogen). All glassware should be thoroughly dried in an oven or by flame-drying before use. Solvents must be anhydrous.
Protocol for the Synthesis of tert-Butylmagnesium Iodide
The preparation of Grignard reagents from tertiary alkyl halides like this compound can be challenging due to competing side reactions, primarily elimination (to form isobutylene) and Wurtz coupling. The use of highly activated magnesium and careful control of the reaction temperature can help to improve the yield of the desired Grignard reagent. The following protocol is adapted from procedures for similar Grignard preparations.
Reaction Scheme: (CH₃)₃CI + Mg → (CH₃)₃CMgI
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar.
-
Assemble the glassware and flame-dry under a stream of inert gas.
-
Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Add a small crystal of iodine to the flask.
-
Add enough anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness and/or bubbling. Gentle warming may be required to start the reaction.
-
Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until the magnesium is consumed.
-
The resulting grey-black solution of tert-butylmagnesium iodide is ready for use. The concentration can be determined by titration.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv. | Starting tertiary alkyl halide. |
| Magnesium turnings | 1.2 - 1.5 equiv. | Excess magnesium is used to drive the reaction to completion. |
| Iodine | 1-2 small crystals | Used to activate the magnesium surface. |
| Anhydrous THF or Et₂O | Sufficient for ~0.5 M solution | Anhydrous solvent is critical. THF is generally preferred for tertiary Grignard reagents. |
| Reaction Conditions | ||
| Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to maintain control. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Expected Yield | 40 - 60% | Yields can be variable and are often lower than for primary or secondary alkyl halides due to side reactions[3]. |
Logical Workflow for Grignard Reagent Formation:
Protocol for the Synthesis of tert-Butyllithium
tert-Butyllithium is a highly pyrophoric reagent and is typically purchased rather than prepared in a standard laboratory setting[4]. Its synthesis involves the reaction of an alkyl halide with lithium metal. While tert-butyl chloride is the standard precursor for commercial production[4], a procedure adapted from the synthesis of other organolithium reagents is presented below for informational purposes. Extreme caution is advised when handling tert-butyllithium.
Reaction Scheme: (CH₃)₃CI + 2 Li → (CH₃)₃CLi + LiI
Materials:
-
This compound
-
Lithium metal (with ~1% sodium)
-
Anhydrous pentane (B18724) or hexane
Procedure:
-
Under an inert atmosphere, place finely cut lithium metal (2.2 equivalents) in a flask with anhydrous pentane.
-
Add a solution of this compound (1.0 equivalent) in anhydrous pentane dropwise to the stirred lithium dispersion.
-
The reaction is exothermic and should be maintained at a controlled temperature (e.g., with a cooling bath).
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.
-
The resulting solution of tert-butyllithium is carefully decanted or filtered from the excess lithium and lithium iodide.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equiv. | The use of the iodide may lead to more side reactions compared to the chloride. |
| Lithium metal | 2.2 equiv. | An excess of lithium is used. |
| Anhydrous Pentane | Sufficient for ~1.5 M solution | A non-ethereal solvent is typically used. |
| Reaction Conditions | ||
| Temperature | 25 - 35 °C | Careful temperature control is necessary. |
| Expected Yield | Highly Variable | Not a standard laboratory preparation; yields are often not reported and can be low due to Wurtz coupling. |
Protocol for the Synthesis of Lithium Di-tert-butylcuprate (Gilman Reagent)
This protocol describes the preparation of the Gilman reagent from a solution of tert-butyllithium and its subsequent use in a Corey-House reaction.
Reaction Scheme: 2 (CH₃)₃CLi + CuI → Li[(CH₃)₃C]₂Cu + LiI
Materials:
-
tert-Butyllithium solution in pentane
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, place copper(I) iodide (1.0 equivalent) in a flask and add anhydrous THF.
-
Cool the stirred suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of tert-butyllithium (2.0 equivalents) to the cold CuI suspension.
-
The mixture will change color as the Gilman reagent forms. Stir the solution at -78 °C for 30-60 minutes before use.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reactants | ||
| tert-Butyllithium | 2.0 equiv. | A 2:1 molar ratio to CuI is crucial for the formation of the cuprate[5][6][7][8][9]. |
| Copper(I) iodide | 1.0 equiv. | Should be pure and dry. |
| Anhydrous THF | Sufficient for ~0.2 M solution | THF is a common solvent for Gilman reagents. |
| Reaction Conditions | ||
| Temperature | -78 °C | Low temperature is essential to prevent decomposition of the reagent. |
| Reaction Time | 30 - 60 minutes | For the formation of the cuprate. |
| Expected Yield | Assumed to be quantitative | The reagent is typically prepared in situ and used immediately. |
Reaction Pathway for Gilman Reagent Formation:
Applications in Organic Synthesis and Drug Development
The Corey-House Reaction
A primary application of lithium di-tert-butylcuprate is the Corey-House reaction, which forms a new carbon-carbon bond by coupling the Gilman reagent with an organic halide[5][6][7][8][9]. This reaction is particularly useful for forming unsymmetrical alkanes.
Reaction Scheme: Li[(CH₃)₃C]₂Cu + R-X → (CH₃)₃C-R + (CH₃)₃CCu + LiX
General Procedure:
-
Prepare the lithium di-tert-butylcuprate solution as described in Protocol 2.3.
-
To the cold Gilman reagent solution, add the alkyl halide (R-X) (typically 1.0 equivalent).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction is then quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
The organic product is extracted, dried, and purified by distillation or chromatography.
Quantitative Data for a Representative Corey-House Reaction:
| Parameter | Value/Range | Notes |
| Reactants | ||
| Gilman Reagent | 1.0 - 1.2 equiv. | Prepared in situ. |
| Alkyl Halide (e.g., 1-iodooctane) | 1.0 equiv. | Primary alkyl halides give the best yields. |
| Reaction Conditions | ||
| Temperature | -78 °C to room temperature | Gradual warming is important. |
| Expected Yield | 60 - 90% | Yields are generally good for coupling with primary alkyl halides. |
Role of the tert-Butyl Group in Drug Design: The Case of c-Met Inhibitors
The tert-butyl group is a common structural motif in many approved drugs. Its steric bulk and lipophilicity can be leveraged to improve the pharmacological properties of a drug candidate. For example, in the development of kinase inhibitors, a tert-butyl group can be positioned to occupy a hydrophobic pocket in the enzyme's active site, thereby increasing binding affinity and selectivity.
Capmatinib , an inhibitor of the c-Met receptor tyrosine kinase, is used in the treatment of non-small cell lung cancer[10]. While the synthesis of Capmatinib itself is complex and does not directly involve the organometallic reagents discussed here in its final steps, the strategic placement of bulky groups is a key design principle that can be achieved using such reagents in the synthesis of analogous structures.
The c-Met signaling pathway is crucial for cell growth, motility, and invasion. Its aberrant activation is implicated in various cancers. Inhibition of this pathway is a key therapeutic strategy.
Simplified c-Met Signaling Pathway:
References
- 1. Synthesis of Capmatinib Dihydrocholride_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. Corey-House_synthesis [chemeurope.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Chemistry Corey House Reaction [satheeneet.iitk.ac.in]
- 8. byjus.com [byjus.com]
- 9. collegedunia.com [collegedunia.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of 2-Iodo-2-methylpropane by distillation and washing
Technical Support Center: Purification of 2-Iodo-2-methylpropane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound by distillation and washing. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why has my crude this compound developed a brown or purple color?
The discoloration is typically due to the presence of free iodine (I₂), which can form if the compound is exposed to light or air.[1][2] this compound is light-sensitive and can decompose over time.[1][2][3]
Q2: How can I remove the iodine color from my product?
To remove free iodine, the crude product should be washed with a mild reducing agent. An aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) is effective for this purpose.[1][2][4] The washing step converts the colored iodine into colorless iodide salts, which are soluble in the aqueous layer and can be separated.
Q3: My yield is very low after distillation. What are the possible reasons?
Low yield after distillation can be attributed to several factors:
-
Decomposition: this compound can undergo dehydrohalogenation, an elimination reaction, at elevated temperatures to form the volatile byproduct 2-methylpropene.[5][6][7] This is a common issue with tertiary alkyl halides, especially when heated in the presence of basic residues.
-
Incomplete Separation: If the boiling points of impurities are close to that of the product, a simple distillation may not be sufficient for complete separation.[7]
-
Losses during transfers: Significant product loss can occur on the surfaces of glassware, especially when working with small quantities.[8]
Q4: How can I prevent the thermal decomposition of this compound during distillation?
To minimize thermal decomposition, it is advisable to use vacuum distillation.[2][4] By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature, thus preventing dehydrohalogenation.[7][8]
Q5: What are the ideal storage conditions for purified this compound?
Purified this compound should be stored in a tightly sealed, amber glass bottle to protect it from light.[1][4] It is best stored at low temperatures (2-8°C) in a refrigerator.[1][2] For long-term stability, adding a stabilizer such as a small piece of copper wire or silver wool can help scavenge any free iodine that may form over time.[1][2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is colored (brown/purple) after synthesis. | Presence of free iodine due to light or air exposure.[1][2] | Wash the crude product with a 10% aqueous solution of sodium bisulfite or sodium thiosulfate until the color disappears.[1][2] |
| Product darkens in the distillation flask. | Thermal decomposition (dehydrohalogenation) is occurring at the distillation temperature.[7] | Switch to vacuum distillation to lower the boiling point and distillation temperature.[4][8] Ensure all glassware is free of basic residues which can promote elimination. |
| Aqueous and organic layers fail to separate during washing. | An emulsion has formed. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. |
| Final product is cloudy. | Presence of residual water. | Ensure the product is thoroughly dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate) before the final distillation.[1][2] |
| Presence of a low-boiling point impurity in the final product. | Contamination with 2-methylpropene, the dehydrohalogenation byproduct.[5][6] | Use a more efficient distillation setup, such as a fractional distillation column, to improve separation.[7] Minimize the distillation temperature by using a vacuum.[8] |
| Product degrades during storage. | Sensitivity to light, air, or trace amounts of acid.[1][4] | Store in a dark, cold (2-8°C) environment under an inert atmosphere (e.g., nitrogen or argon).[1][9] Add a stabilizer like a copper chip.[4] |
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value |
| Molecular Formula | C₄H₉I[2] |
| Molecular Weight | 184.02 g/mol [2] |
| Boiling Point | 99-100 °C (at atmospheric pressure)[2] |
| Melting Point | -38 °C[2] |
| Density | 1.544 g/mL at 25 °C[2] |
| Refractive Index (n²⁰/D) | 1.491[2] |
| Solubility | Miscible with ethanol (B145695) and ether; very slightly soluble in water (0.81 g/L at 25 °C).[1][2] |
| Appearance | Colorless to light yellow liquid; may appear as a deep brown liquid when impure.[1][2] |
| Flash Point | 46 °F (7.8 °C)[2] |
Experimental Protocols
Washing Protocol to Remove Impurities
This procedure is designed to remove acidic impurities and free iodine from crude this compound.
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 10% aqueous solution of sodium bisulfite (NaHSO₃).
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Continue shaking until the organic layer becomes colorless.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bisulfite.
-
Finally, wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (B86663) (Na₂SO₄) and swirl the flask. Continue adding the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Allow the mixture to stand for 10-15 minutes.
-
Decant or filter the dried liquid into a round-bottom flask suitable for distillation.
Distillation Protocol
This protocol describes the purification of the washed and dried this compound. Simple distillation is described, but vacuum distillation is recommended to prevent decomposition.
-
Assemble a simple distillation apparatus using clean, dry glassware.
-
Transfer the dried this compound into the distillation flask and add a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (99-100 °C at atmospheric pressure).[2]
-
Discard any initial fractions that distill at a lower temperature and stop the distillation if the temperature rises significantly above the expected boiling point.
-
Transfer the purified, colorless distillate to a clean, dry, and labeled amber bottle for storage.
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 558-17-8 [chemicalbook.com]
- 3. This compound CAS#: 558-17-8 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. fishersci.com [fishersci.com]
preventing decomposition of 2-Iodo-2-methylpropane upon storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-iodo-2-methylpropane (tert-butyl iodide) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: The most common sign of decomposition is a change in color from colorless or light yellow to a deep brown or violet hue.[1][2] This discoloration is due to the formation of elemental iodine (I₂) as a byproduct of decomposition. You may also observe a decrease in the purity of the compound over time, which can be confirmed by analytical methods such as gas chromatography (GC).
Q2: What are the main causes of decomposition?
A2: this compound is a tertiary alkyl halide, which makes it susceptible to decomposition through both unimolecular substitution (S"N"1) and elimination (E1) reactions. The primary triggers for these decomposition pathways are:
-
Exposure to Light: This compound is light-sensitive, and photolytic cleavage of the weak carbon-iodine bond can initiate decomposition.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rate of both S"N"1 and E1 reactions, leading to faster decomposition.
-
Presence of Impurities: The presence of water, strong bases, or strong oxidizing agents can promote decomposition.[1]
Q3: How should this compound be properly stored to minimize decomposition?
A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[2]
-
Light: Store in an amber or opaque bottle to protect it from light.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture.
-
Stabilizer: Use a stabilized form of this compound, which typically contains a small amount of copper.[3]
Q4: What is the role of the copper stabilizer?
A4: Copper, often in the form of a chip or powder, acts as a stabilizer by scavenging free radicals that can initiate decomposition chain reactions. It also reacts with any elemental iodine that may form, preventing it from catalyzing further decomposition. Many commercial suppliers offer this compound with a copper stabilizer for extended shelf life.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The this compound has turned brown. | Exposure to light and/or elevated temperatures has caused decomposition and the formation of iodine. | The product can be purified. For a detailed protocol, please refer to the "Experimental Protocols" section below. |
| Experimental results are inconsistent. | The purity of the this compound may have decreased due to decomposition. | 1. Check the purity of your starting material using a suitable analytical technique (e.g., GC, NMR). 2. If the purity is low, purify the compound before use. 3. For future experiments, ensure proper storage conditions are maintained. |
| Precipitate has formed in the bottle. | This could be due to the formation of insoluble decomposition products or reaction with contaminants. | 1. Do not use the material if a significant amount of precipitate is present. 2. If the precipitate is minimal, you may be able to decant or filter the liquid, but it is highly recommended to purify it first. |
Experimental Protocols
Protocol for Purification of Decomposed this compound
This protocol describes a method to remove iodine and other polar impurities from discolored this compound.
Materials:
-
Decomposed this compound
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus (optional, for high purity)
-
Apparatus for fractional freezing (e.g., a flask that can be cooled in a cold bath)
Procedure:
-
Washing:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously, periodically venting to release any pressure. The brown color of the organic layer should fade as the iodine is reduced to iodide by the bisulfite.
-
Continue washing with fresh portions of the sodium bisulfite solution until the organic layer is colorless.
-
Wash the organic layer with deionized water to remove any remaining bisulfite salts.
-
Finally, wash with a saturated sodium chloride solution (brine) to aid in the separation of the layers.
-
-
Drying:
-
Separate the organic layer and transfer it to a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the liquid to remove any residual water.
-
Swirl the flask and let it stand until the liquid is clear.
-
-
Purification:
-
Fractional Freezing:
-
Carefully decant or filter the dried liquid into a flask suitable for cooling.
-
Cool the flask in a controlled manner (e.g., in an ice-salt bath or a freezer) until about half of the liquid has frozen. The frozen portion will consist of purer this compound.
-
Quickly decant the remaining liquid, which contains a higher concentration of impurities.
-
Allow the frozen solid to melt at room temperature. This is your purified product.
-
-
Distillation (Optional):
-
For very high purity, the dried liquid can be distilled at atmospheric or reduced pressure. The boiling point of this compound is approximately 99-100 °C.
-
-
-
Storage of Purified Product:
-
Immediately transfer the purified, colorless liquid to a clean, dry, amber glass bottle.
-
For long-term storage, add a small piece of copper wire or a few copper turnings to the bottle to act as a stabilizer.
-
Store the bottle at 2-8°C in the dark.
-
Visualizing Decomposition and Prevention
Decomposition Pathway of this compound
Caption: S"N"1 and E1 decomposition pathways of this compound.
Troubleshooting Logic for Discolored this compound
Caption: A logical workflow for addressing discolored this compound.
References
common side products in reactions involving 2-Iodo-2-methylpropane
Technical Support Center: 2-Iodo-2-methylpropane Reactions
Welcome to the technical support center for experiments involving this compound (tert-butyl iodide). This guide provides troubleshooting advice and frequently asked questions to help you manage common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways and common side products for this compound?
A1: this compound is a tertiary alkyl halide, which primarily reacts via first-order mechanisms (SN1 and E1) that proceed through a stable tertiary carbocation intermediate.
-
Substitution (SN1): The nucleophile attacks the carbocation. The product depends on the nucleophile used.
-
Elimination (E1): A base removes a proton from a carbon adjacent to the carbocation, forming an alkene.
The most common side product is 2-methylpropene (isobutylene), the E1 elimination product.[1][2] When substitution is the goal, this alkene is the principal impurity. Conversely, if elimination is desired, any substitution product is considered a side product.
Caption: SN1/E1 competitive reaction pathway for this compound.
Q2: My primary goal is substitution, but my yield is low and I'm isolating a significant amount of 2-methylpropene. Why is this happening?
A2: You are experiencing a classic SN1 vs. E1 competition issue. The formation of 2-methylpropene (the E1 product) is favored by certain conditions. The most common causes are:
-
High Temperature: Elimination reactions have a higher activation energy than substitution reactions and are favored by heat.[1] Increasing the temperature to speed up the reaction often results in a higher proportion of the alkene byproduct.
-
Use of a Strong Base: While this compound reacts via the E1 mechanism with weak bases, using a strong base (like hydroxide (B78521) or alkoxides) will significantly favor elimination over substitution.[3][4]
-
Solvent Choice: While polar protic solvents are necessary to facilitate the formation of the carbocation, their specific properties can influence the product ratio.
A3: This is a result of solvolysis , where the solvent acts as the nucleophile.[5][6]
-
Alcohol Formation: If your solvent contains water (even as an impurity), the water will act as a nucleophile, attacking the carbocation intermediate to form 2-methyl-2-propanol after deprotonation.[5][7]
-
Ether Formation: If you are running the reaction in an alcohol solvent (e.g., ethanol, methanol), the solvent molecules will act as nucleophiles to produce the corresponding tert-butyl ether (e.g., ethyl tert-butyl ether).[8]
Troubleshooting Guide
Use the table below to diagnose and solve common issues encountered in your reactions.
| Problem Observed | Possible Cause | Recommended Solution |
| High yield of 2-methylpropene (alkene byproduct) | 1. Reaction temperature is too high. | 1. Run the reaction at a lower temperature. For SN1, room temperature or slightly below is often sufficient.[4] |
| 2. The nucleophile being used is too basic. | 2. Use a good nucleophile that is a weak base (e.g., Br⁻, I⁻, H₂O, ROH). Avoid strong bases like OH⁻ or RO⁻ if substitution is the goal. | |
| Formation of unexpected 2-methyl-2-propanol | 1. Water contamination in the solvent or reagents. | 1. Use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. |
| 2. Using an aqueous solvent for a non-hydrolysis reaction. | 2. Switch to a non-aqueous polar solvent (e.g., dry acetone (B3395972), DMF) if compatible with your desired reaction. Note that polar protic solvents are often required for SN1. | |
| Low or no reaction | 1. Solvent is not polar enough to support carbocation formation. | 1. Use a polar protic solvent like water, ethanol, or methanol, or a polar aprotic solvent like acetone. |
| 2. Temperature is too low. | 2. While high temperatures favor elimination, a minimum amount of thermal energy is needed. Try running the reaction at room temperature first. |
Troubleshooting Workflow
If you encounter an unexpected side product, follow this diagnostic workflow.
Caption: Workflow for diagnosing side products in this compound reactions.
Experimental Protocols
Protocol 1: Maximizing Substitution (SN1) - Synthesis of 2-Methyl-2-propanol
This protocol demonstrates the hydrolysis (solvolysis) of this compound, where water acts as the nucleophile, favoring the SN1 product.
-
Objective: To synthesize 2-methyl-2-propanol while minimizing the formation of 2-methylpropene.
-
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of 60:40 water:acetone (by volume). The acetone helps to solubilize the alkyl halide.
-
Reactant Addition: Add this compound to the solvent mixture at room temperature (~20-25°C). A typical molar ratio would be 1:10 substrate to water.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically slow; monitor its progress using TLC or GC analysis. Avoid heating to minimize the E1 side reaction.
-
Workup: Once the reaction is complete, neutralize the generated hydriodic acid (HI) with a mild base like sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude 2-methyl-2-propanol by distillation if necessary.
-
Protocol 2: Maximizing Elimination (E1) - Synthesis of 2-Methylpropene
This protocol uses conditions that favor the E1 pathway to produce the alkene.
-
Objective: To synthesize 2-methylpropene from this compound.
-
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a distillation head and a condenser, place this compound in an 80:20 ethanol:water solution. The presence of a base like potassium hydroxide (KOH) can be used, but the E1 reaction will proceed with the weak base (ethanol/water) at elevated temperatures.
-
Reaction Conditions: Heat the mixture to approximately 60-80°C. 2-methylpropene is a gas at room temperature (boiling point: -7°C) and will distill from the reaction mixture as it is formed.[9]
-
Product Collection: The gaseous product can be collected in a cold trap (e.g., cooled with dry ice/acetone) or bubbled through a solution to be used in a subsequent step. This removal of the product from the reaction equilibrium also helps drive the reaction to completion.
-
Safety Note: 2-methylpropene is a flammable gas.[9] Ensure the apparatus is well-ventilated and free from ignition sources.
-
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. byjus.com [byjus.com]
- 5. nerd.wwnorton.com [nerd.wwnorton.com]
- 6. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. amherst.edu [amherst.edu]
- 9. Isobutylene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Substitution Reactions with 2-Iodo-2-methylpropane
Welcome to the technical support center for optimizing substitution reactions involving 2-iodo-2-methylpropane (tert-butyl iodide). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and maximize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, which primarily undergoes substitution via an Sₙ1 mechanism due to the stability of the tertiary carbocation intermediate.
Q1: My substitution reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in Sₙ1 reactions with this compound can stem from several factors:
-
Sub-optimal Solvent Choice: The choice of solvent is critical for stabilizing the carbocation intermediate formed in the rate-determining step. Polar protic solvents are ideal for Sₙ1 reactions.[1][2]
-
Competing Elimination Reaction (E1): this compound can also undergo an E1 elimination reaction to form an alkene (2-methylpropene), especially in the presence of a strong base or at elevated temperatures.[3][4][5]
-
Poor Nucleophile Concentration or Reactivity: While the nucleophile is not involved in the rate-determining step, its concentration and reactivity can affect the product distribution.[1]
-
Instability of the Reactant: this compound can be unstable and may decompose upon exposure to light, leading to a lower effective concentration of the starting material.
-
Reaction Time and Temperature: Inadequate reaction time may lead to incomplete conversion, while excessively high temperatures can favor the competing E1 elimination reaction.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize the E1 elimination reaction?
A2: To favor substitution (Sₙ1) over elimination (E1), consider the following adjustments:
-
Use a Weak, Non-basic Nucleophile: Strong bases promote E1 elimination.[3][4] Weakly basic or neutral nucleophiles, such as water, alcohols, or carboxylic acids, will favor the Sₙ1 pathway.
-
Control the Temperature: E1 reactions are generally favored at higher temperatures. Running the reaction at a lower temperature will decrease the rate of the elimination side reaction more than the substitution reaction.
-
Solvent Selection: While polar protic solvents are good for Sₙ1, ensure the solvent system isn't overly basic.
Q3: What is the ideal type of solvent for this reaction, and why?
A3: Polar protic solvents are the best choice for Sₙ1 reactions involving this compound.[1][2][6] These solvents, such as water, methanol, ethanol (B145695), and formic acid, can:
-
Stabilize the Carbocation Intermediate: The highly polarized O-H or N-H bonds in protic solvents can effectively solvate and stabilize the tertiary carbocation intermediate through ion-dipole interactions.[1][2]
-
Solvate the Leaving Group: They also help to solvate the leaving iodide ion, facilitating its departure.
Polar aprotic solvents, like acetone (B3395972) or DMSO, are generally not recommended as they do not stabilize the carbocation intermediate as effectively.[1]
Q4: Does the strength of the nucleophile affect the reaction rate?
A4: For an Sₙ1 reaction, the strength of the nucleophile does not affect the reaction rate.[1] The rate-determining step is the formation of the carbocation, which does not involve the nucleophile. However, if multiple nucleophiles are present, their relative concentrations and nucleophilicities will influence the composition of the product mixture.[1]
Q5: How can I be sure my starting material, this compound, is of good quality?
A5: this compound can be prone to degradation. To ensure its quality:
-
Visual Inspection: The compound should be a colorless to light-brown liquid. A dark brown or purple color may indicate the presence of iodine due to decomposition.
-
Purification: If decomposition is suspected, it can be purified by distillation.
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere, to minimize decomposition.
Data Presentation: Solvent Effects on Solvolysis Rate
The rate of Sₙ1 reactions is highly dependent on the polarity of the solvent. The following table illustrates the relative rates of solvolysis of a similar tertiary alkyl halide, t-butyl bromide, in various polar protic solvents. A higher dielectric constant generally correlates with a faster reaction rate due to better stabilization of the carbocation intermediate.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid | 6.2 | 1 |
| Methanol | 33 | 4 |
| Formic Acid | 58 | 5,000 |
| Water | 78 | 150,000 |
Data is illustrative of the trend for tertiary alkyl halides and emphasizes the significant impact of solvent polarity on the reaction rate.
Experimental Protocols
General Protocol for the Solvolysis of this compound in Ethanol
This protocol describes a typical procedure for the substitution reaction of this compound with ethanol to produce tert-butyl ethyl ether.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous ethanol.
-
Addition of Substrate: To the stirring ethanol, add 5.0 g of this compound.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any HI formed.
-
Separate the layers and wash the organic layer with 25 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Decant the dried organic layer into a distillation apparatus.
-
Distill the product, collecting the fraction corresponding to the boiling point of tert-butyl ethyl ether (approximately 73 °C).
-
-
Analysis:
-
Determine the yield of the purified product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, GC-MS).
-
Mandatory Visualizations
Troubleshooting Low Reaction Yield
Caption: Troubleshooting flowchart for low yield in substitution reactions.
Sₙ1 Reaction Pathway for this compound
Caption: The Sₙ1 reaction mechanism for this compound.
References
Technical Support Center: Managing Steric Hindrance in Reactions with 2-Iodo-2-methylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodo-2-methylpropane (tert-butyl iodide). Due to its bulky tertiary structure, this alkyl halide presents unique challenges, primarily significant steric hindrance that influences reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to elimination reactions?
A: this compound is a tertiary alkyl halide, and its structure heavily favors elimination over substitution for several key reasons:
-
Steric Hindrance: The bulky tert-butyl group physically blocks the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4]
-
Carbocation Stability: It readily forms a stable tertiary carbocation upon departure of the iodide leaving group. This carbocation is an intermediate for both unimolecular substitution (SN1) and unimolecular elimination (E1) reactions.[1][5][6]
-
Thermodynamics of Elimination: Elimination reactions often have a higher activation energy but also a greater increase in entropy compared to substitution reactions.[7] Consequently, at higher temperatures, the Gibbs free energy change for elimination becomes more favorable.[7][8][9]
Q2: How can I design my experiment to favor the substitution (SN1) product over the elimination (E1/E2) product?
A: To favor substitution, you need to carefully control the reaction conditions to steer the reaction away from the elimination pathway.
-
Temperature: Use lower reaction temperatures.[8][10] Increased heat provides the necessary activation energy for elimination and makes it the dominant pathway.[6][7]
-
Nucleophile/Base: Employ a weak, non-bulky nucleophile that is also a weak base.[5][9][11] Strong, bulky bases will favor the E2 elimination pathway.[4][11][12] Good choices for SN1 include water, alcohols, or halide ions.
-
Solvent: Use a polar protic solvent such as water, ethanol (B145695), or methanol.[5][13] These solvents can stabilize the carbocation intermediate, favoring the SN1 and E1 pathways over the E2 pathway.
-
Use of Silver Salts: The addition of a silver salt, like silver nitrate (B79036) (AgNO₃), can promote the SN1 reaction.[14] The silver ion coordinates with the iodide leaving group, facilitating its departure and the formation of the tertiary carbocation, which can then be trapped by the nucleophile.[15][16] The precipitation of silver iodide also drives the reaction forward.[14]
Q3: I am struggling to form a Grignard reagent from this compound. What are the common pitfalls?
A: Grignard reagent formation is notoriously sensitive, and using a tertiary halide adds complexity. Common issues include:
-
Moisture and Air: The Grignard reagent is a very strong base and will be destroyed by even trace amounts of water or oxygen.[17][18] Ensure all glassware is flame-dried, the solvent is anhydrous, and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[19][20]
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide.[21] This layer must be removed to initiate the reaction. Activation can be achieved by crushing the magnesium, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.[19][21]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[20] THF is often preferred as it is better at stabilizing the Grignard reagent.[19]
Q4: Is it feasible to use this compound in cross-coupling reactions like Suzuki or Sonogashira?
A: Yes, but it requires specialized conditions. Standard palladium-catalyzed cross-coupling reactions are often inefficient with tertiary alkyl halides due to slow rates of oxidative addition and a high propensity for competing β-hydride elimination.[22][23]
-
Suzuki Coupling: Success has been achieved using nickel-based catalyst systems, such as NiBr₂·diglyme with 4,4′-di-tert-butyl-2,2′-bipyridine as a ligand.[22][23] These catalysts are thought to operate through a radical mechanism that is more amenable to sterically hindered substrates.[22][23]
-
Sonogashira Coupling: This reaction typically involves aryl or vinyl halides.[24][25] While the scope has expanded, using tertiary alkyl halides remains challenging. Recent developments have shown that nickel catalysts can also promote Sonogashira couplings with non-activated alkyl halides.[24] Copper-free conditions are often preferred to avoid the homocoupling of the alkyne partner.[26]
Q5: How can Phase Transfer Catalysis (PTC) be used to manage reactions with this compound?
A: Phase Transfer Catalysis (PTC) is a technique that can facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[27] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (like a nucleophile) from the aqueous phase into the organic phase where the this compound is dissolved.[28][29] This approach can be beneficial by:
-
Allowing the use of a wider range of nucleophiles.
-
Enabling reactions to occur under milder conditions (e.g., lower temperatures), which can help to suppress the competing elimination reaction.[28]
-
Improving reaction rates and yields.[30]
Troubleshooting Guides
| Problem Encountered | Potential Cause | Recommended Solution(s) |
| Low yield of substitution product; primary product is isobutylene. | Reaction temperature is too high, favoring elimination.[7] | Decrease the reaction temperature. For SN1 reactions, running at or below room temperature is often optimal.[8][10] |
| A strong or bulky base is being used, favoring E2 elimination.[4][11] | Switch to a weak, non-bulky nucleophile (e.g., H₂O, ROH, CN⁻).[12] | |
| The solvent is aprotic, disfavoring carbocation formation. | Use a polar protic solvent like ethanol or a water/ethanol mixture to stabilize the carbocation intermediate.[5][13] | |
| Reaction is very slow or does not proceed. | The nucleophile is too weak. | If aiming for an SN1 reaction, consider adding a silver salt (e.g., AgNO₃) to assist leaving group departure.[14] |
| The leaving group (iodide) is not departing. | Ensure the solvent is sufficiently polar to support ionization for an SN1 pathway.[31] | |
| Grignard reagent formation fails to initiate. | Inactive magnesium surface.[21] | Activate the magnesium by crushing it under an inert atmosphere, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.[19] |
| Presence of water or oxygen.[17][18] | Rigorously dry all glassware and solvents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[20] | |
| Cross-coupling reaction fails or gives low yield. | Inappropriate catalyst system for a tertiary halide.[22][23] | For Suzuki-type couplings, switch from a palladium catalyst to a suitable nickel catalyst system (e.g., NiBr₂·diglyme / dtbbpy).[22][23] |
| Reaction conditions favor β-hydride elimination. | Use ligands that promote reductive elimination over β-hydride elimination. Ensure the base and solvent are compatible with the chosen catalyst system. |
Data Summary
Table 1: Effect of Temperature on Substitution vs. Elimination Product Ratios for tert-Alkyl Halides
| Substrate | Reagent/Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) | Predominant Mechanism(s) |
| tert-Butyl Chloride | H₂O | 25 | High | Low | SN1 > E1 |
| tert-Butyl Chloride | H₂O | 95 | Low | High | E1 > SN1 |
| tert-Butyl Bromide | Ethanol | 25 | 81 | 19 | SN1 > E1[8] |
Note: Data illustrates the general trend that increasing temperature significantly favors the elimination pathway.[6][7]
Table 2: General Influence of Solvent on Reaction Pathway for this compound
| Solvent Type | Example(s) | Favored Pathway(s) | Rationale |
| Polar Protic | Water, Ethanol, Methanol | SN1, E1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[5] |
| Polar Aprotic | Acetone (B3395972), DMSO, DMF | E2 (with strong base) | Does not solvate the nucleophile/base as strongly, increasing its reactivity.[12] Does not effectively stabilize the carbocation, disfavoring SN1/E1. |
| Nonpolar | Hexane, Toluene | Generally poor for ionic reactions | Does not stabilize charged intermediates or transition states, leading to very slow reaction rates. |
Key Experimental Protocols
Protocol 1: General Procedure for SN1 Reaction (e.g., Synthesis of tert-Butanol)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a solvent mixture of water and acetone (e.g., 3:1 v/v).
-
Cooling: Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reaction: Add a weak nucleophile/base such as sodium bicarbonate (1.2 eq.) to the solution.
-
Monitoring: Stir the reaction mixture at low temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of this compound with an Arylboronic Acid
Adapted from Fu, G. C., et al. (2013), J. Am. Chem. Soc.[22][23]
-
Catalyst Preparation: In a glovebox, add NiBr₂·diglyme (5 mol %) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (6 mol %) to an oven-dried reaction vessel.
-
Reagent Addition: Add the arylboronic acid (1.5 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), and an anhydrous solvent (e.g., DME).
-
Substrate Addition: Add this compound (1.0 eq.) to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 80 °C) with vigorous stirring for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Decision tree for predicting major reaction pathways.
Caption: Workflow for troubleshooting low-yield reactions.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 10. quora.com [quora.com]
- 11. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cbseacademic.nic.in [cbseacademic.nic.in]
- 14. brainly.com [brainly.com]
- 15. quora.com [quora.com]
- 16. Solved Explain the rate difference between the reactions of | Chegg.com [chegg.com]
- 17. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. leah4sci.com [leah4sci.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
- 27. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 28. ijirset.com [ijirset.com]
- 29. Phase transfer catalysis | PPTX [slideshare.net]
- 30. macmillan.princeton.edu [macmillan.princeton.edu]
- 31. Solved A student has repeated the hydrolysis experiment | Chegg.com [chegg.com]
identifying impurities in 2-Iodo-2-methylpropane using spectroscopy
Welcome to the technical support center for the analysis of 2-iodo-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret spectroscopic data for identifying impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has a deep brown color. What is the likely impurity?
A1: A brown or deep brown color in your this compound sample is most likely due to the presence of molecular iodine (I₂).[1] this compound can be sensitive to light and may decompose over time, releasing iodine.[1][2]
Q2: How can I remove the iodine discoloration from my this compound sample?
A2: To remove free iodine, you can wash the sample with an aqueous solution of sodium bisulfite (NaHSO₃). After washing, it is crucial to dry the organic layer, for instance over anhydrous sodium sulfate (B86663) (Na₂SO₃), and then purify it further, typically by vacuum distillation.[3]
Q3: I see an unexpected peak in the ¹H NMR spectrum of my this compound. What could it be?
A3: An unexpected peak could indicate several potential impurities. The most common are isomers or unreacted starting materials. For instance, if the synthesis involved the reaction of 2-methylpropene with hydrogen iodide, residual starting material might be present.[4] Isomeric impurities such as 1-iodo-2-methylpropane, 1-iodobutane, or 2-iodobutane (B127507) could also be present, each with a distinct ¹H NMR spectrum.[5]
Q4: My mass spectrum of this compound shows a very small or absent molecular ion peak at m/z 184. Is this normal?
A4: Yes, it is normal for the mass spectrum of this compound to show a very small or even absent molecular ion peak at m/z 184.[6] The base peak is typically observed at m/z 57, corresponding to the stable tert-butyl cation.[6]
Troubleshooting Guides
Issue 1: Unexpected Signals in the ¹H NMR Spectrum
Symptoms:
-
More than one singlet in the ¹H NMR spectrum.
-
Presence of doublets, triplets, or multiplets.
Possible Causes & Solutions:
| Potential Impurity | Expected ¹H NMR Signals | Troubleshooting Steps |
| 2-Methylpropene (Starting Material) | Singlet around 1.7 ppm (CH₃) and a singlet around 4.6 ppm (=CH₂) | Check the reaction completion by techniques like TLC or GC. If the reaction is incomplete, consider extending the reaction time or optimizing the stoichiometry. |
| 1-Iodo-2-methylpropane (Isomer) | Doublet around 1.02 ppm (6H), a multiplet around 1.74 ppm (1H), and a doublet around 3.14 ppm (2H).[7] | Isomeric impurities are best removed by careful fractional distillation. |
| 2-Iodopropane (Related Alkyl Halide) | Doublet around 1.8 ppm and a septet around 4.2 ppm. | Fractional distillation can be effective in separating these impurities. |
| tert-Butanol (Hydrolysis Product) | Singlet around 1.3 ppm (CH₃) and a broad singlet for the -OH proton. | Avoid exposure to moisture. If hydrolysis has occurred, purification by distillation may be necessary. |
Issue 2: Atypical IR Spectrum
Symptoms:
-
A broad absorption band in the 3200-3600 cm⁻¹ region.
-
A sharp absorption band around 1640 cm⁻¹.
Possible Causes & Solutions:
| Potential Impurity | Characteristic IR Absorption(s) | Troubleshooting Steps |
| Water or tert-Butanol | Broad band at 3200-3600 cm⁻¹ (O-H stretch) | Dry the sample using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride. |
| 2-Methylpropene | Absorption around 1640 cm⁻¹ (C=C stretch) and ~3080 cm⁻¹ (=C-H stretch) | As with NMR, confirm reaction completion and re-purify if necessary. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Analysis: The pure compound should exhibit a single singlet at approximately 1.95 ppm for the nine equivalent protons.[5]
¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: Pure this compound will show two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon attached to the iodine.[8]
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a liquid film of the sample between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for the characteristic C-H stretching and bending vibrations.[9] The absence of other functional group bands is indicative of purity.[9]
| Vibration | Expected Wavenumber (cm⁻¹) |
| C-H stretch | ~2845-2975[9] |
| C-H bend | ~1365-1470[9] |
| C-I stretch | ~500-600[9] |
Mass Spectrometry (MS)
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis.
-
Analysis: The molecular ion ([M]⁺) peak at m/z 184 will be weak.[6] The base peak should be at m/z 57, corresponding to the [C(CH₃)₃]⁺ fragment.[6] Other significant fragments may be observed at m/z 41 and 29.[6] A small peak for the iodine cation may be seen at m/z 127.[6]
Impurity Identification Workflow
Caption: A logical workflow for the identification and removal of impurities in this compound.
References
- 1. This compound | 558-17-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 558-17-8 [chemicalbook.com]
- 4. Solved this compound is synthesized by reacting | Chegg.com [chegg.com]
- 5. 1H proton nmr spectrum of this compound (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of this compound (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Isobutyl iodide(513-38-2) 1H NMR spectrum [chemicalbook.com]
- 8. 13C nmr spectrum of this compound (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of this compound (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Troubleshooting Low Conversion Rates in tert-Butylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered during tert-butylation reactions, with a specific focus on improving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conversion rates in tert-butylation reactions?
Low conversion rates can stem from several factors, primarily related to the catalyst, reaction conditions, and reactants. Key causes include:
-
Catalyst Deactivation: The acidic sites of the catalyst can be deactivated by coke formation (heavy organic deposits) or poisoning from impurities in the reactants or solvent.[1][2] The phenolic hydroxyl group itself can also contribute to the deactivation of zeolite catalysts.[1]
-
Insufficient Catalyst Activity or Loading: The chosen catalyst may not have the necessary acid strength or a sufficient number of active sites for the reaction to proceed efficiently.[1] Alternatively, the amount of catalyst used may be too low.
-
Suboptimal Reaction Temperature: The reaction may be running at a temperature that is too low to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and catalyst decomposition.[3]
-
Impure Reactants: Impurities in the substrate or the tert-butylating agent can act as poisons to the catalyst, reducing its activity.[1]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction medium, the reaction can be incomplete.[4]
-
Formation of Stable Intermediates: The tert-butyl cation can be trapped by nucleophilic scavengers or react with other species, preventing it from alkylating the target molecule.[4][5][6]
Q2: My reaction is producing a mixture of isomers. How can I improve selectivity?
Isomer distribution is heavily influenced by reaction conditions and catalyst properties.[1]
-
Reaction Conditions: Higher temperatures and longer reaction times can favor the formation of thermodynamically more stable isomers.[1] To enhance selectivity for a specific isomer, consider lowering the reaction temperature and shortening the reaction time.[1]
-
Catalyst Properties: The pore structure and acidity of the catalyst are crucial. Shape-selective catalysts like zeolites can be used to favor the formation of specific isomers, such as para-isomers.[7]
Q3: I am observing significant polyalkylation. How can this be minimized?
Polyalkylation, such as the formation of di-tert-butylphenol from phenol, is a common side reaction.[8][9] This occurs because the initial alkylated product can be more nucleophilic than the starting material.[9] To control this:
-
Control Stoichiometry: Use a higher molar ratio of the aromatic substrate to the tert-butylating agent.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can reduce the extent of polysubstitution.[1]
Q4: Which catalysts are most effective for tert-butylation?
The choice of catalyst depends on the specific substrate and desired outcome.[7]
-
Zeolites (e.g., H-Y, H-Beta): Offer high activity and shape selectivity, making them suitable for producing specific isomers.[7]
-
Ionic Liquids (e.g., SO3H-functionalized): Provide high conversion under milder conditions and are often easily separable and recyclable.[7][10]
-
Solid Acids (e.g., Sulfated Zirconia): Can exhibit high selectivity for particular products and may lead to less coke formation.[7]
Troubleshooting Guides
Issue 1: The reaction conversion is very low or has stalled.
This is the most common issue. Follow this systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to troubleshooting low conversion.
Issue 2: Catalyst deactivation is suspected.
Catalyst deactivation is a frequent problem, often due to the formation of coke on the catalyst surface.[1]
Recommended Solution: Catalyst Regeneration
For zeolite catalysts, a common regeneration procedure involves controlled oxidation to burn off coke deposits.[1]
-
Purge: After separating the catalyst from the reaction mixture, place it in a suitable furnace and purge with an inert gas like nitrogen.
-
Oxidation: Introduce a controlled flow of a dilute air/nitrogen mixture (e.g., 5% air).[1]
-
Ramp Temperature: Slowly increase the temperature to 450-550°C at a rate of 2-5°C/min.[1]
-
Hold: Maintain this temperature for 3-5 hours, or until the off-gas no longer contains CO2, indicating complete coke removal.[1]
-
Cool Down: Switch the gas flow back to pure nitrogen and allow the furnace to cool to room temperature.[1] The catalyst is now regenerated and ready for reuse.
Issue 3: Formation of unexpected side products.
The generation of a reactive tert-butyl cation can lead to side reactions, especially during deprotection steps where it's a byproduct.[4][5] This cation can alkylate any nucleophilic site available.[4][5][6]
Reaction Pathways and Common Side Reactions
Caption: Desired vs. undesired pathways in tert-butylation.
Recommended Solution: Use of Scavengers
In cases where the tert-butyl cation is an undesired byproduct (e.g., deprotection), adding a scavenger can trap it before it reacts with your substrate.[4]
| Scavenger | Target Residues | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Tryptophan, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[4] |
| Triethylsilane (TES) | Tryptophan, Methionine | 10-20 equivalents | Effective for protecting Trp and Met residues.[4] |
| Thioanisole | Methionine | 5% (v/v) | Prevents S-alkylation of methionine.[4] |
Data Presentation
Table 1: Performance Comparison of Catalysts for tert-Butylation of Phenol
The selection of a catalyst is critical and significantly impacts conversion and selectivity.[7] Below is a summary of data for various catalysts used in the tert-butylation of phenol.
| Catalyst Type | Specific Example | Tert-butylating Agent | Temp. (°C) | Phenol Conversion (%) | Product Selectivity/Yield | Reference |
| Zeolites | H-Y Zeolite | tert-Butanol (B103910) | 150-200 | Up to 86.3 | High activity; selectivity towards 2,4-di-tert-butylphenol (B135424) can be tuned. | [7] |
| Zeolites | H-Y Zeolite | tert-Butanol | 130 | >90 | 65% yield of 2,4-di-tert-butylphenol (in 10 MPa CO2). | [7] |
| Ionic Liquids | SO3H-functionalized | tert-Butanol | 80 | 98.4 | 86.4% selectivity for 2,4-di-tert-butylphenol. | [7] |
| Solid Acids | Sulfated Zirconia | tert-Butanol | 160 | 95 | 80% selectivity for 4-tert-butylphenol (B1678320) (in supercritical CO2). | [7] |
Experimental Protocols
General Experimental Protocol for Catalytic tert-Butylation of a Phenol
This protocol provides a general workflow for a typical tert-butylation reaction using a solid acid catalyst.[1][7]
General Experimental Workflow
Caption: A typical workflow for a catalytic tert-butylation experiment.
-
Catalyst Activation: Ensure the catalyst is properly activated before use. For zeolites, this typically involves calcination.[1]
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (e.g., 4-methoxyphenol) in a suitable solvent (e.g., dodecane).[1]
-
Catalyst Addition: Add the activated catalyst to the mixture (e.g., 10% by weight of the phenol).[1]
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring.[1]
-
Agent Addition: Slowly add the tert-butylating agent, such as tert-butanol or MTBE, to the reaction mixture over a period of 30 minutes.[1]
-
Reaction: Maintain the reaction at the set temperature for the desired time (e.g., 4-6 hours), monitoring the progress by taking small aliquots for analysis by GC or TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Separation and Purification: Separate the catalyst by filtration.[1] The filtrate can then be subjected to purification techniques such as distillation or column chromatography to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cerritos.edu [cerritos.edu]
- 10. Bot Verification [rasayanjournal.co.in]
effect of solvent polarity on the reactivity of 2-Iodo-2-methylpropane
Technical Support Center: Reactivity of 2-Iodo-2-methylpropane
This guide provides troubleshooting advice and frequently asked questions regarding the effect of solvent polarity on the reactivity of this compound, a common substrate in nucleophilic substitution studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound in polar solvents?
A1: The reaction of this compound, a tertiary alkyl halide, in polar solvents proceeds predominantly through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][3] The process involves a two-step mechanism where the rate-determining step is the spontaneous dissociation of the substrate to form a stable tertiary carbocation and an iodide ion.[1][3][4]
Q2: How does solvent polarity influence the rate of the SN1 reaction?
A2: Increasing the solvent polarity significantly accelerates the rate of the SN1 reaction.[5] Polar solvents stabilize the charged species involved in the rate-determining step: the carbocation intermediate and the iodide leaving group.[5] This stabilization lowers the energy of the transition state, thereby reducing the activation energy and increasing the reaction rate.[6] For instance, the solvolysis rate for the similar compound 2-chloro-2-methylpropane (B56623) increases by a factor of 100,000 when the solvent is changed from the less polar ethanol (B145695) to the highly polar water.[5]
Q3: Why are polar protic solvents especially effective for this reaction?
A3: Polar protic solvents, such as water and alcohols (e.g., ethanol, methanol), are particularly effective at promoting SN1 reactions.[7][8] They can stabilize the anionic leaving group (I⁻) through hydrogen bonding and effectively solvate the carbocation intermediate through dipole-ion interactions.[8] This dual stabilization of the transition state and intermediates is what makes them superior solvents for this reaction mechanism.[7]
Q4: What is "solvolysis" in the context of this experiment?
A4: Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile.[1][9][10] For example, if this compound is dissolved in an ethanol/water mixture, both ethanol and water molecules can attack the intermediate carbocation, leading to a mixture of products (2-ethoxy-2-methylpropane and 2-methyl-2-propanol, respectively).
Q5: What products should be expected from the solvolysis of this compound in an aqueous ethanol solution?
A5: In an aqueous ethanol solvent, you should expect a mixture of substitution products and a potential elimination product. The solvent molecules (water and ethanol) act as nucleophiles, attacking the tertiary carbocation to yield 2-methyl-2-propanol and 2-ethoxy-2-methylpropane.[11] Concurrently, the solvent can also act as a base, leading to a competing E1 elimination reaction that produces 2-methylpropene.
Q6: Does the concentration of the nucleophile affect the rate of an SN1 reaction?
A6: No, the concentration of the nucleophile does not affect the rate of an SN1 reaction. The rate law for the SN1 mechanism is first-order overall, depending only on the concentration of the alkyl halide substrate (Rate = k[this compound]).[1][3][9] This is because the nucleophile is only involved in the fast, second step of the reaction, which occurs after the slow, rate-determining ionization step.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is significantly slower than anticipated. | 1. Insufficient Solvent Polarity: The solvent may not be polar enough to facilitate the formation of the carbocation intermediate. 2. Low Temperature: The rate of reaction is temperature-dependent; lower temperatures result in slower kinetics. | 1. Increase the polarity of the solvent system. For example, in an ethanol/water mixture, increase the volume percentage of water.[12] 2. Increase the reaction temperature. Use a thermostatically controlled water bath to maintain a consistent and elevated temperature.[11] |
| Significant yield of an alkene (2-methylpropene) is observed. | Competing E1 Elimination: The E1 (Elimination, Unimolecular) reaction pathway competes with the SN1 pathway.[11] Both share the same rate-determining step (carbocation formation). The solvent can act as a base to deprotonate the carbocation, leading to an alkene. | This is an inherent characteristic of the reaction conditions that favor carbocation formation. To favor substitution, consider using a less basic, more nucleophilic solvent if possible, although for solvolysis this is not an option. Lowering the temperature may slightly favor substitution over elimination in some cases. |
| Kinetic data points are inconsistent or not reproducible. | 1. Temperature Fluctuations: Inconsistent temperature control between runs will lead to variable rates. 2. Inaccurate Solvent Composition: Small variations in the solvent mixture can cause significant changes in the reaction rate. 3. Timing Errors: Inaccurate timing when taking aliquots or determining reaction endpoints. | 1. Perform the experiment in a constant-temperature water bath.[13] 2. Prepare all solvent mixtures carefully using precise volumetric glassware. Prepare a single large batch of solvent for a series of runs.[11] 3. Use a calibrated stopwatch and ensure a consistent and rapid technique for quenching and titrating aliquots.[14] |
| The color change of the indicator at the titration endpoint is gradual or unclear. | 1. Indicator Choice: The chosen indicator's pH range may not be optimal for the reaction conditions. 2. Slow Mixing: The titrant is not being dispersed quickly enough, causing localized color changes. | 1. Ensure the indicator (e.g., bromothymol blue or bromophenol blue) is appropriate for the pH change being monitored.[4][11] 2. Ensure the reaction mixture is swirled constantly and vigorously during titration to ensure rapid mixing. |
Quantitative Data: Effect of Solvent Polarity
The rate of solvolysis for tertiary alkyl halides is highly dependent on the polarity of the solvent. The following table presents representative relative rate constants for the solvolysis of 2-chloro-2-methylpropane (a compound with similar reactivity) in various ethanol-water mixtures, demonstrating this effect.
| Solvent Composition (% v/v) | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| 100% Ethanol | 24.3 | 1 |
| 90% Ethanol / 10% Water | 30.0 | 4 |
| 70% Ethanol / 30% Water | 41.0 | 40 |
| 50% Ethanol / 50% Water | 52.0 | 700 |
| 30% Ethanol / 70% Water | 63.0 | 9,000 |
| 100% Water | 78.5 | 150,000 |
Data adapted for illustration from principles described in literature. The trend clearly shows that as the percentage of water increases, the solvent's dielectric constant increases, leading to a dramatic acceleration of the reaction rate.[5][8]
Experimental Protocols
Protocol: Kinetic Study of the Solvolysis of this compound
This protocol describes a method to determine the first-order rate constant for the solvolysis of this compound by monitoring the production of acid (H₃O⁺) over time.
Materials and Reagents:
-
This compound
-
Acetone (for preparing the substrate stock solution)
-
Various ethanol/water solvent mixtures (e.g., 50:50, 60:40, 70:30 v/v)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)
-
Bromothymol blue or a similar acid-base indicator
-
Volumetric flasks, pipettes, burette, Erlenmeyer flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Preparation: Prepare a 0.1 M stock solution of this compound in acetone. Prepare the desired ethanol/water solvent mixture in a volumetric flask.
-
Reaction Setup: In an Erlenmeyer flask, pipette a precise volume (e.g., 100 mL) of the chosen ethanol/water solvent mixture. Add 3-4 drops of bromothymol blue indicator. Place the flask in the water bath to allow it to reach thermal equilibrium.
-
Titration Setup: Fill a burette with the standardized NaOH solution.
-
Initiation: To initiate the reaction, rapidly pipette a small, known volume (e.g., 0.5 mL) of the this compound stock solution into the Erlenmeyer flask containing the solvent and indicator. Start the stopwatch immediately. This is time t=0.
-
Monitoring: The solvolysis reaction produces one equivalent of H₃O⁺ for every mole of substrate that reacts. This acid will neutralize a known amount of NaOH. The procedure involves titrating the acid as it forms.
-
Add a small, precise aliquot (e.g., 0.5 mL) of the NaOH solution from the burette to the reaction flask at t=0. The solution should turn blue.
-
Record the time it takes for the solution to turn from blue back to yellow/green. This marks the time required for the reaction to produce enough acid to neutralize the first aliquot of base.
-
Immediately add the next 0.5 mL aliquot of NaOH and record the time for the subsequent color change.
-
Continue this process for 7-10 data points.[11]
-
-
Data Analysis: The data collected (time vs. moles of reactant consumed) can be used to calculate the first-order rate constant (k) using the integrated rate law: ln([A]t/[A]₀) = -kt.
Visualizations
Reaction Mechanism and Experimental Workflow
References
- 1. nerd.wwnorton.com [nerd.wwnorton.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 9. LON-CAPA Sn2 [s10.lite.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. Report 9 | PDF [slideshare.net]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. studylib.net [studylib.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Iodo-2-methylpropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-iodo-2-methylpropane in cross-coupling reactions. The sterically hindered nature of this tertiary alkyl halide presents unique challenges, primarily slow oxidative addition and a high propensity for β-hydride elimination. This guide offers strategies to overcome these obstacles and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
A1: this compound is a tertiary alkyl halide, which poses two main challenges. Firstly, the steric bulk around the carbon-iodine bond hinders the oxidative addition step to the metal catalyst, slowing down the reaction rate.[1] Secondly, after oxidative addition, the resulting tertiary alkyl-metal intermediate can readily undergo β-hydride elimination to form isobutylene, an undesired side product.[2][3] This side reaction is often faster than the desired cross-coupling, leading to low product yields.[3]
Q2: Which cross-coupling reactions are generally most suitable for tertiary alkyl halides like this compound?
A2: While challenging, several cross-coupling reactions can be adapted for use with this compound. Kumada and Negishi couplings are often preferred for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation due to the high reactivity of the organomagnesium and organozinc reagents, respectively.[4][5] Suzuki-Miyaura couplings can also be successful, but require careful selection of ligands and conditions to favor the desired reaction over side reactions.[6] For C-N bond formation, specialized Buchwald-Hartwig amination conditions with bulky, electron-rich phosphine (B1218219) ligands are necessary.[7][8]
Q3: What are the primary side reactions to anticipate, and how can they be minimized?
A3: The most common side reaction is β-hydride elimination, which forms 2-methylpropene.[2] To minimize this, use bulky, electron-rich ligands that accelerate reductive elimination, lower reaction temperatures, and choose catalyst systems known to suppress this pathway.[3][9] Another potential side reaction is homocoupling of the nucleophilic coupling partner, which can be suppressed by ensuring an oxygen-free environment and optimizing catalyst-to-ligand ratios.[1][10]
Q4: How critical is the choice of ligand for these reactions?
A4: Ligand selection is paramount. For palladium-catalyzed reactions, bulky and electron-rich phosphine ligands are generally required.[7] These ligands promote the oxidative addition step and accelerate the rate of reductive elimination, which outcompetes β-hydride elimination.[3] Examples include trialkylphosphines like P(t-Bu)₃ and bulky biaryl phosphines developed by Buchwald and Hartwig.[7][11] For some transformations, nickel catalysts with specific ligands may also be effective.[4]
Troubleshooting Guides
Problem: Low or No Product Conversion
-
Q: My reaction shows only starting materials after an extended period. What are the likely causes?
-
A: Inactive Catalyst: Ensure your palladium source is active. Using a pre-catalyst or conditions that favor the in-situ generation of the active Pd(0) species is crucial.[10] Consider a different palladium source, such as Pd₂(dba)₃ or a palladacycle precatalyst, which can be more effective for challenging substrates.[12]
-
A: Inappropriate Ligand: The ligand may not be suitable for activating a tertiary alkyl halide. Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or a trialkylphosphine such as P(t-Bu)₃ or PCyp₃.[5]
-
A: Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[10] Conversely, a temperature that is too low may not be sufficient to overcome the activation energy for oxidative addition. A careful optimization of the reaction temperature, typically in the range of 80-120 °C, is recommended.[1]
-
A: Poor Reagent Quality: Ensure all reagents, especially the organometallic partner (e.g., boronic acid, organozinc), are pure and that solvents are anhydrous and thoroughly degassed.[10] The presence of oxygen can deactivate the catalyst.[1]
-
Problem: Predominance of Elimination Byproduct (2-Methylpropene)
-
Q: My main product is the elimination byproduct, 2-methylpropene. How can I suppress β-hydride elimination?
-
A: Optimize Ligand Choice: This is the most critical factor. The goal is to use a ligand that makes the reductive elimination step faster than β-hydride elimination. Bulky, electron-donating monophosphine ligands are often effective.[3] Bidentate ligands can sometimes be less effective for sterically hindered substrates.
-
A: Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired product.[10]
-
A: Consider a Different Metal Catalyst: Nickel-based catalyst systems can sometimes offer different selectivity profiles compared to palladium and may be less prone to β-hydride elimination in certain contexts.[13] Cobalt-catalyzed systems have also been explored for coupling tertiary alkyl Grignard reagents.[14]
-
Catalyst and Condition Recommendations
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, extrapolated from protocols for similar sterically hindered alkyl halides.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale / Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Common and effective palladium sources.[15] |
| Ligand | SPhos, RuPhos, or P(t-Bu)₃ (4-10 mol%) | Bulky, electron-rich ligands to accelerate reductive elimination.[12][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are generally effective.[15] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (10:1) | Aprotic solvents are preferred.[1] |
| Temperature | 80-110 °C | Balance between reaction rate and minimizing side reactions.[15] |
Table 2: Negishi Coupling Conditions
| Parameter | Recommended Condition | Rationale / Notes |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) | Often used for challenging Negishi couplings.[5] |
| Ligand | PCyp₃ or SPhos (4-8 mol%) | Trialkylphosphines and bulky biaryls show good performance.[5][16] |
| Solvent | THF or THF/NMP | Ethereal solvents are standard for Negishi reactions.[5] |
| Temperature | 60-80 °C | Milder conditions are often possible compared to Suzuki coupling.[5] |
| Organozinc | Prepared in situ or used as a solution | Freshly prepared organozinc reagents are often more reactive.[17] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale / Notes |
|---|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (2 mol%) | Standard palladium precursors.[18] |
| Ligand | Xantphos or a bulky biarylphosphine (4 mol%) | Ligands are critical to prevent β-hydride elimination.[7][18] |
| Base | NaOt-Bu or LHMDS (1.4-2.0 equivalents) | A strong, non-nucleophilic base is required.[18][19] |
| Solvent | Toluene or Dioxane | Anhydrous, degassed aprotic solvents are necessary.[18] |
| Temperature | 100-110 °C | Elevated temperatures are typically needed.[18] |
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. jk-sci.com [jk-sci.com]
minimizing E2 elimination in SN1 reactions of 2-Iodo-2-methylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with S_N1 reactions of 2-iodo-2-methylpropane, focusing on minimizing the competing E2 elimination pathway.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of 2-methylpropene in my S_N1 reaction of this compound?
A: The formation of 2-methylpropene, an alkene, is due to a competing elimination reaction. This compound is a tertiary alkyl halide, which can readily undergo both S_N1 and elimination (E1 and E2) reactions.[1][2] Tertiary substrates are sterically hindered, which disfavors S_N2 reactions, but they form a stable tertiary carbocation, which is the intermediate for both S_N1 and E1 pathways.[3][4] If a strong base is present, the E2 mechanism, which does not involve a carbocation, will be the dominant competing pathway.[2][5]
Q2: How does my choice of nucleophile or base impact the S_N1 to E2 product ratio?
A: The strength and steric bulk of the nucleophile/base are critical factors.
-
To favor S_N1: Use a weak, non-bulky base or a neutral nucleophile.[6] Good examples are water (H₂O), alcohols (ROH), or carboxylic acids, which act as both the nucleophile and the solvent in a process called solvolysis.[1] These conditions minimize the rate of the bimolecular E2 reaction, which requires a strong base.[5]
-
Conditions that favor E2: Strong bases, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), will significantly increase the rate of the E2 reaction, making the elimination product major.[2][5] Bulky bases, like potassium tert-butoxide (t-BuOK), are designed to favor elimination almost exclusively.[7]
Q3: What is the optimal temperature for maximizing the S_N1 product yield?
A: Lower temperatures favor substitution reactions over elimination reactions.[6][8] Elimination reactions, both E1 and E2, have higher activation energies than their substitution counterparts and are entropically favored.[9][10] Therefore, increasing the reaction temperature will always increase the proportion of the elimination product.[9][11] For optimal S_N1 yield, it is recommended to run the reaction at or below room temperature (e.g., 0-25 °C).
Q4: Which solvent system is best for promoting the S_N1 pathway over E2?
A: Polar protic solvents are ideal for S_N1 reactions.[6][12] These solvents, such as water, methanol, and ethanol (B145695), effectively stabilize the carbocation intermediate and the leaving group through hydrogen bonding, which is crucial for the rate-determining step of the S_N1 mechanism.[12][13] While a polar aprotic solvent like DMSO or acetone (B3395972) might be used in some cases, polar protic solvents are generally superior for favoring S_N1/E1 pathways over bimolecular reactions.[6]
Q5: Is it possible to completely eliminate the E1/E2 side reactions?
A: It is nearly impossible to completely eliminate all side reactions. S_N1 and E1 reactions, in particular, are difficult to separate because they share the same rate-determining step and carbocation intermediate.[1][2] However, by carefully controlling the reaction conditions—using a weakly basic nucleophile, a polar protic solvent, and low temperatures—you can significantly minimize the formation of the elimination byproduct and make the S_N1 product the major component.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Yield of Alkene (Elimination Product) | The reaction temperature is too high. | Lower the reaction temperature. Run the experiment at or below room temperature (≤25°C).[8][9] |
| The nucleophile is too basic. | Use a weak, non-bulky base or a neutral nucleophile (e.g., H₂O, ROH). Avoid strong bases like hydroxides or alkoxides.[2][5][6] | |
| The concentration of the base is too high. | The S_N1 reaction rate is independent of the nucleophile's concentration, while the E2 rate is directly dependent on the base's concentration.[14][15] Use the nucleophile as the solvent (solvolysis) to keep its concentration effectively constant and low if it has any basicity. | |
| The solvent is not optimal. | Use a polar protic solvent (e.g., water, ethanol, methanol) to stabilize the carbocation intermediate, favoring the S_N1/E1 pathway.[6][12][13] |
Data Summary: Influence of Conditions on Reaction Outcome
The following table summarizes the expected major reaction pathway for this compound under various experimental conditions.
| Nucleophile/Base | Solvent | Temperature | Major Product(s) | Primary Mechanism(s) |
| H₂O (as solvent) | Water (Polar Protic) | Low (~25°C) | 2-methyl-2-propanol | S_N1 (major), E1 (minor) |
| CH₃OH (as solvent) | Methanol (Polar Protic) | Low (~25°C) | 2-methoxy-2-methylpropane | S_N1 (major), E1 (minor) |
| H₂O (as solvent) | Water (Polar Protic) | High (~100°C) | 2-methylpropene | E1 (major), S_N1 (minor) |
| NaOCH₃ in CH₃OH | Methanol (Polar Protic) | Any | 2-methylpropene | E2 |
| KOtBu in tBuOH | t-Butanol (Polar Protic) | Any | 2-methylpropene | E2 |
Experimental Protocol: Solvolysis of this compound in Ethanol (S_N1)
This protocol is designed to maximize the yield of the S_N1 product, 2-ethoxy-2-methylpropane.
1. Reagents and Materials:
-
This compound
-
Anhydrous Ethanol (reagent grade)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, condenser
-
Stir plate and magnetic stir bar
-
Ice bath
2. Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar in an ice bath on a stir plate.
-
Add 100 mL of anhydrous ethanol to the flask and let it cool to approximately 0-5°C.
-
Slowly add 5.0 g of this compound to the cold ethanol while stirring.
-
Maintain the temperature at or below room temperature (~25°C) and allow the reaction to stir for 24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash them with 50 mL of 5% sodium bicarbonate solution to neutralize any HI formed, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Analyze the resulting product for purity and yield using GC and/or NMR spectroscopy.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. rsc.org [rsc.org]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Reactivity Face-Off: 2-Iodo-2-methylpropane vs. 2-Bromo-2-methylpropane in Nucleophilic Substitution and Elimination Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2-Iodo-2-methylpropane and 2-Bromo-2-methylpropane, supported by experimental data and detailed protocols.
In the realm of organic synthesis and medicinal chemistry, the choice of alkyl halide can profoundly influence the outcome of a reaction. Understanding the nuanced differences in reactivity between seemingly similar substrates is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides an objective comparison of the reactivity of this compound (tert-butyl iodide) and 2-Bromo-2-methylpropane (tert-butyl bromide), focusing on their behavior in nucleophilic substitution (SN1) and elimination (E1) reactions.
Executive Summary
This compound is a more reactive substrate than 2-Bromo-2-methylpropane in both SN1 and E1 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion. The weaker carbon-iodine bond is more easily cleaved, leading to a faster formation of the stable tertiary carbocation intermediate that is central to both reaction mechanisms. This guide presents quantitative data from solvolysis experiments to substantiate this reactivity trend and provides detailed experimental protocols for researchers seeking to replicate or build upon these findings.
Data Presentation: Comparative Solvolysis Rates
The solvolysis of this compound and 2-Bromo-2-methylpropane in various solvents provides a direct measure of their relative reactivities in SN1 reactions. The rate-determining step in these reactions is the formation of the tert-butyl carbocation, and the rate is therefore highly dependent on the nature of the leaving group. The following table summarizes the rate constants for the solvolysis of these two compounds at 298 K in different solvent systems.
| Solvent | This compound (log k/s⁻¹)[1][2] | 2-Bromo-2-methylpropane (log k/s⁻¹)[1][2] |
| Methanol | -2.87 | -4.45 |
| Ethanol | -3.55 | -5.20 |
| 2-Propanol | -4.60 | -6.19 |
| tert-Butyl alcohol | -5.69 | -7.11 |
| Acetic Acid | -4.75 | -7.02 |
| Formic Acid | -1.53 | -3.90 |
As the data clearly indicates, the rate of solvolysis for this compound is consistently and significantly higher than that of 2-Bromo-2-methylpropane across a range of protic solvents. This difference of approximately 1.5 to 2.3 orders of magnitude in the rate constants underscores the greater reactivity of the iodo-alkane.
Reaction Mechanisms and Logical Relationships
Both this compound and 2-Bromo-2-methylpropane are tertiary alkyl halides, and as such, they predominantly undergo nucleophilic substitution and elimination reactions via unimolecular pathways (SN1 and E1). The shared mechanistic feature is the formation of a planar tert-butyl carbocation intermediate in the rate-determining step.
SN1 and E1 Reaction Pathways
The following diagram illustrates the general mechanism for the concurrent SN1 and E1 reactions of 2-Halo-2-methylpropane (where X = I or Br).
SN1 and E1 reaction mechanism for 2-Halo-2-methylpropane.
The initial, slow step is the heterolytic cleavage of the carbon-halogen bond to form a stable tertiary carbocation and a halide ion. The subsequent fast steps involve either the attack of a nucleophile on the carbocation to yield the substitution product (SN1) or the removal of a proton from a beta-carbon by a base to form an alkene (E1).
Factors Influencing Reactivity
The primary determinant of the reactivity difference between the two compounds is the leaving group ability of the halide.
References
A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic substitution reaction rates for 2-iodo-2-methylpropane, a tertiary alkyl halide, via the SN1 and SN2 mechanisms. The content is supported by established chemical principles and provides a framework for understanding the reactivity of this substrate.
Introduction to Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. These reactions can proceed through two primary mechanisms: Substitution Nucleophilic Unimolecular (SN1) and Substitution Nucleophilic Bimolecular (SN2). The preferred pathway is dictated by several factors, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the properties of the solvent.
This compound is a tertiary alkyl halide. This structural feature is the single most important determinant of its reactivity in nucleophilic substitution reactions. Due to significant steric hindrance around the electrophilic carbon and the high stability of the tertiary carbocation intermediate, this compound overwhelmingly favors the SN1 pathway over the SN2 pathway.
SN1 vs. SN2: A Head-to-Head Comparison for this compound
The SN1 reaction is a two-step mechanism involving the formation of a carbocation intermediate.[1] The rate of this reaction is dependent only on the concentration of the alkyl halide, making it a first-order reaction.[2][3] The rate-determining step is the initial, slow dissociation of the leaving group to form a stable carbocation.[2]
The SN2 reaction, in contrast, is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This mechanism results in an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction.[1][2] For tertiary substrates like this compound, the three bulky methyl groups create significant steric hindrance, making the backside attack required for the SN2 mechanism extremely difficult.[4][5]
The key factors influencing the choice between SN1 and SN2 pathways are:
-
Substrate Structure: Tertiary alkyl halides like this compound strongly favor the SN1 mechanism because they can form stable tertiary carbocations and are sterically hindered to backside attack.[2][5]
-
Nucleophile: The rate of an SN1 reaction is independent of the concentration or strength of the nucleophile.[5] In contrast, SN2 reactions require strong nucleophiles.[4][5]
-
Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the leaving group, thus favoring the SN1 mechanism.[4][5][6] Polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 mechanism by solvating the cation but leaving the nucleophile "naked" and more reactive.[4][7]
-
Leaving Group: Both SN1 and SN2 reactions are facilitated by a good leaving group. Iodide (I⁻) is an excellent leaving group due to its large size and the stability of the corresponding anion.[4]
Quantitative Data Presentation
The following table summarizes the expected relative reaction rates for this compound under various conditions. It is important to note that obtaining a measurable SN2 reaction rate for a tertiary halide is experimentally challenging, and under most conditions, the rate is considered negligible.
| Condition | Nucleophile | Solvent | Predominant Mechanism | Relative Rate (SN1) | Relative Rate (SN2) | Supporting Rationale |
| 1 | H₂O (weak) | 80% Ethanol / 20% Water (Polar Protic) | SN1 | High | Negligible | Tertiary substrate, weak nucleophile, and polar protic solvent all strongly favor SN1.[2][5][6] |
| 2 | OH⁻ (strong) | 80% Ethanol / 20% Water (Polar Protic) | SN1 | High | Negligible | Even with a strong nucleophile, the tertiary substrate and protic solvent favor the SN1 pathway. Elimination (E2) becomes a significant competing reaction. |
| 3 | CN⁻ (strong) | Acetone (Polar Aprotic) | SN1 | Moderate | Very Low | While the aprotic solvent and strong nucleophile favor SN2, the steric hindrance of the tertiary substrate is the dominant factor, making the SN1 pathway more likely, although slower than in a protic solvent.[4][5] |
| 4 | I⁻ (strong) | Acetone (Polar Aprotic) | SN1 | Moderate | Very Low | Similar to condition 3, the substrate's structure dictates the mechanism over solvent and nucleophile effects.[2][4] |
Logical Relationship Diagram
The following diagram illustrates the competing reaction pathways for this compound.
Caption: Competing SN1 and SN2 pathways for this compound.
Experimental Protocols
Objective: To determine the rate law for the hydrolysis (an SN1 reaction) of this compound.
Materials:
-
This compound
-
Solvent mixture (e.g., 80% ethanol, 20% water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Constant temperature water bath
-
Pipettes, burette, conical flasks, stopwatches
Methodology (Method of Initial Rates):
-
Reaction Setup: Prepare several reaction mixtures with varying initial concentrations of this compound in the ethanol/water solvent. This can be achieved by preparing a stock solution and performing serial dilutions.[8]
-
Temperature Control: Place the reaction flasks in a constant temperature water bath to ensure the reaction rate is not influenced by temperature fluctuations.
-
Initiation and Sampling: Start the reaction and the stopwatch simultaneously. At regular time intervals (e.g., every 5 minutes), withdraw a specific volume (aliquot) of the reaction mixture.[9]
-
Quenching: Immediately add the aliquot to a flask containing ice-cold water. This will effectively stop or significantly slow down the reaction, preserving the concentration of reactants at that specific time point.
-
Titration: The hydrolysis of this compound produces hydriodic acid (HI). The concentration of this acid, and thus the extent of the reaction, can be determined by titrating the quenched aliquot with a standardized solution of NaOH using phenolphthalein as an indicator.[9]
-
Data Collection: Record the volume of NaOH required to neutralize the acid at each time point for each initial concentration of the alkyl halide.
Data Analysis:
-
Calculate Reactant Concentration: From the titration data, calculate the concentration of this compound that has reacted at each time point.
-
Plot the Data: For each experimental run, plot the concentration of this compound versus time.
-
Determine Initial Rate: The initial rate of the reaction for each run is the negative of the slope of the tangent to the concentration-time curve at t=0.[8][10]
-
Determine the Rate Law: The rate law is given by: Rate = k[this compound]ⁿ. By comparing the initial rates of two experiments where only the initial concentration of the alkyl halide was changed, the order of the reaction (n) can be determined. For an SN1 reaction, 'n' is expected to be 1.[8]
-
Calculate the Rate Constant (k): Once the order of the reaction is known, the rate constant 'k' can be calculated for each trial, and an average value can be determined.
Note on Measuring SN2 Rate: To attempt to measure an SN2 rate, one would need to use a strong nucleophile in a polar aprotic solvent and vary both the nucleophile and substrate concentrations. However, due to the extreme steric hindrance, the rate would likely be too slow to measure accurately, and competing elimination reactions would complicate the analysis.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainkart.com [brainkart.com]
- 5. shaalaa.com [shaalaa.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. users.metu.edu.tr [users.metu.edu.tr]
- 10. chm.uri.edu [chm.uri.edu]
Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride
A comprehensive guide for researchers, scientists, and drug development professionals on the relative leaving group ability of iodide, bromide, and chloride in nucleophilic substitution reactions.
In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of these reactions is the ability of the leaving group to depart from the substrate. This guide provides a detailed comparative analysis of three common halide leaving groups: iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻), supported by experimental data and detailed protocols.
The generally accepted order of leaving group ability for these halides is I⁻ > Br⁻ > Cl⁻.[1][2][3] This trend holds true for both S(_N)1 and S(_N)2 reaction mechanisms, as the rate-determining step in both cases involves the departure of the leaving group.[2] The primary factors influencing this trend are the basicity of the halide ion and the strength of the carbon-halogen (C-X) bond. Weaker bases are better leaving groups because they are more stable on their own in solution.[2][4] Among the halides, iodide is the least basic and thus the best leaving group, while fluoride (B91410) is the most basic and the poorest leaving group.[2]
Quantitative Comparison of Reaction Rates
The relative reactivity of alkyl halides in nucleophilic substitution reactions provides a quantitative measure of leaving group ability. The following table summarizes the relative rates of reaction for a typical S(_N)2 reaction, highlighting the superior leaving group ability of iodide.
| Alkyl Halide | Leaving Group | Relative Rate (S(_N)2) |
| CH₃I | Iodide | ~30,000 |
| CH₃Br | Bromide | ~10,000 |
| CH₃Cl | Chloride | ~200 |
Relative rates are approximate and can vary with the specific nucleophile, substrate, and solvent system used.
This trend is also observed in S(_N)1 reactions. For instance, the solvolysis of tert-butyl halides in ethanol (B145695) demonstrates a similar reactivity order, with tert-butyl iodide reacting the fastest.
Factors Influencing Leaving Group Ability
The observed trend in leaving group ability can be attributed to a combination of factors:
-
Basicity: As mentioned, weaker bases are more stable as anions and therefore make better leaving groups. The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻.[2]
-
Polarizability: Polarizability refers to the ease with which the electron cloud of an atom can be distorted.[5] Larger atoms, like iodine, have more diffuse electron clouds and are more polarizable.[5] This increased polarizability helps to stabilize the transition state of the reaction, lowering the activation energy.[5]
-
Bond Strength: The carbon-halogen bond strength decreases down the group: C-Cl > C-Br > C-I. The weaker C-I bond is more easily broken during the substitution reaction, contributing to the faster reaction rate of alkyl iodides.[3]
Experimental Protocol: Determining Relative Reaction Rates of Alkyl Halides (S(_N)2)
This protocol outlines a general method for comparing the rates of S(_N)2 reactions of different alkyl halides.
Objective: To determine the relative reactivity of an alkyl iodide, bromide, and chloride in an S(_N)2 reaction with a common nucleophile.
Materials:
-
Alkyl iodide (e.g., 1-iodobutane)
-
Alkyl bromide (e.g., 1-bromobutane)
-
Alkyl chloride (e.g., 1-chlorobutane)
-
Sodium iodide (NaI) in acetone (B3395972) (e.g., 15% w/v)
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for temperature control)
Procedure: [6]
-
Preparation: Label three clean, dry test tubes for each alkyl halide.
-
Reagent Addition: To each test tube, add 2 mL of the 15% NaI in acetone solution.[6]
-
Initiation of Reaction: Add a few drops (e.g., 2-4 drops) of the respective alkyl halide to its labeled test tube. Start the stopwatch immediately upon addition.[6]
-
Observation: Observe the test tubes for the formation of a precipitate. The reaction is the Finkelstein reaction, where the halide is exchanged. The sodium salt of the leaving group (NaCl or NaBr) is insoluble in acetone and will precipitate out of solution, while NaI is soluble.[7][8]
-
Data Collection: Record the time it takes for a precipitate to become visible in each test tube.
-
Analysis: Compare the times of precipitate formation. The shorter the time, the faster the reaction rate and the better the leaving group.
Expected Results: A precipitate will form most rapidly in the test tube containing the alkyl iodide, followed by the alkyl bromide, and then the alkyl chloride, confirming the leaving group ability trend of I⁻ > Br⁻ > Cl⁻.
Experimental Workflow
Conclusion
The experimental evidence consistently demonstrates that iodide is a superior leaving group compared to bromide and chloride in nucleophilic substitution reactions. This is attributed to its lower basicity, greater polarizability, and the weaker carbon-iodine bond. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for designing efficient synthetic routes and predicting reaction outcomes. The choice of leaving group can significantly impact reaction rates and overall yield, making this comparative analysis a valuable tool in the practice of organic chemistry.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. studylib.net [studylib.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Purity Validation of 2-Iodo-2-methylpropane: GC-MS vs. NMR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount to the integrity and reproducibility of their work. 2-Iodo-2-methylpropane (tert-butyl iodide), a valuable alkylating agent in organic synthesis, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques for validating its purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols and data to assist in selecting the most suitable method for your analytical needs.
Introduction to Purity Analysis of this compound
This compound is synthesized from tert-butanol (B103910), and as a result, common impurities may include the starting material (tert-butanol) and byproducts of elimination reactions, such as 2-methylpropene (isobutylene). The presence of these impurities can significantly impact the outcome of chemical reactions. Therefore, accurate and reliable purity assessment is critical.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for separating and identifying volatile and semi-volatile compounds. It provides both qualitative and quantitative information about the components of a sample.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Prepare a 1000 ppm stock solution of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or hexane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.
-
Prepare a spiked sample by adding known amounts of potential impurities (e.g., tert-butanol, 2-methylpropene) to a mid-range calibration standard to verify their retention times and mass spectra.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) to prevent column overloading. |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 minutes.- Ramp: 10 °C/min to 200 °C.- Hold: 2 minutes at 200 °C. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Full Scan (m/z 35-300) for qualitative analysis and impurity identification. |
| Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis of the main peak and known impurities. |
3. Data Analysis:
-
Qualitative Analysis: Identify the main peak of this compound and any impurity peaks by comparing their retention times and mass spectra to reference libraries (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (m/z 184) which may be of low intensity, and a base peak at m/z 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺.[1]
-
Quantitative Analysis: Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all detected peaks. For more accurate quantification, use a calibration curve generated from the standards.
GC-MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy as an Alternative
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). It is an excellent alternative to GC-MS for purity determination.
Experimental Protocol: ¹H NMR
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add a known quantity of a certified internal standard (e.g., maleic acid, dimethyl sulfoxide) that has a resonance signal that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and dissolve the sample completely.
2. NMR Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher field strength for better resolution. |
| Solvent | Chloroform-d (CDCl₃) |
| Pulse Program | Standard single-pulse experiment (e.g., 'zg30'). |
| Number of Scans | 16 or more to ensure a good signal-to-noise ratio. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration. |
| Acquisition Time | Sufficient to resolve all signals. |
3. Data Analysis:
-
The ¹H NMR spectrum of pure this compound will show a single sharp singlet at approximately 1.95 ppm, corresponding to the nine equivalent protons of the three methyl groups.
-
Impurities will give rise to additional signals. For example, tert-butanol would show a singlet for the methyl protons around 1.28 ppm and a broad singlet for the hydroxyl proton.
-
The purity is calculated by comparing the integral of the this compound signal to the integral of the internal standard, taking into account the number of protons each signal represents and the masses of the sample and standard.
Logical Relationship for Purity Determination by NMR
Comparison of GC-MS and NMR for Purity Validation
| Feature | GC-MS | NMR Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Sensitivity | Very high, capable of detecting impurities at ppm or even ppb levels. | Generally lower sensitivity than GC-MS, typically in the % to high ppm range. |
| Specificity | High, provides a unique mass spectrum "fingerprint" for each compound. | High, provides detailed structural information, allowing for unambiguous identification of the main component and impurities. |
| Quantification | Can be quantitative, but may require individual calibration curves for each impurity for high accuracy. Area percent is a common estimation. | Inherently quantitative (qNMR) when an internal standard is used. The signal intensity is directly proportional to the number of nuclei. |
| Sample Throughput | Can be automated for high throughput analysis. | Can also be automated, but sample preparation can be more meticulous for qNMR. |
| Instrumentation | Widely available in analytical laboratories. | Requires a high-field NMR spectrometer, which may be less accessible. |
| Sample Type | Suitable for volatile and semi-volatile compounds. | Suitable for soluble compounds. |
| Destructive? | Yes, the sample is consumed during the analysis. | No, the sample can be recovered after analysis. |
Conclusion
Both GC-MS and NMR spectroscopy are powerful techniques for the purity validation of this compound.
-
GC-MS is the method of choice for detecting and identifying trace-level volatile impurities due to its exceptional sensitivity and specificity. It is ideal for routine quality control where high sample throughput is required.
-
NMR Spectroscopy , particularly quantitative ¹H NMR, offers a robust and accurate method for determining the absolute purity of the main component without the need for calibrating for each potential impurity. It also provides valuable structural confirmation of the analyte and any major impurities present.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected level of impurities, the need for absolute quantification, and the availability of instrumentation. For comprehensive characterization, the use of both techniques can be highly complementary.
References
A Spectroscopic Showdown: Differentiating 2-Iodo-2-methylpropane from Its Isomers
A detailed comparative analysis of the spectroscopic signatures of C4H9I isomers, providing researchers, scientists, and drug development professionals with essential data for unequivocal identification.
In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Iodo-2-methylpropane and its structural isomers: 1-Iodo-2-methylpropane, 2-Iodobutane, and 1-Iodobutane. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear and data-driven approach to distinguish between these closely related alkyl halides.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers. These values serve as a quick reference for distinguishing the compounds based on their unique spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Splitting Pattern | Integration |
| This compound | 1.95[1] | Singlet | 9H |
| 1-Iodo-2-methylpropane | 1.02[2] | Doublet | 6H |
| 1.74[2] | Multiplet (Septet)[3] | 1H | |
| 3.14[2] | Doublet | 2H | |
| 2-Iodobutane | ~1.0 (CH₃) | Triplet | 3H |
| ~1.7 (CH₂) | Multiplet | 2H | |
| ~1.9 (CH₃) | Doublet | 3H | |
| ~4.1 (CHI) | Multiplet (Sextet) | 1H | |
| 1-Iodobutane | 0.93[4] | Triplet | 3H |
| 1.42[4] | Multiplet (Sextet) | 2H | |
| 1.80[4] | Multiplet (Quintet) | 2H | |
| 3.20[4] | Triplet | 2H |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Number of Signals | Chemical Shifts (δ) ppm |
| This compound | 2[5] | 40.4 (C-I), 43.4 (CH₃)[5] |
| 1-Iodo-2-methylpropane | 3[6] | ~12 (CH₂I), ~28 (CH), ~30 (CH₃) |
| 2-Iodobutane | 4[7] | ~14 (CH₃), ~28 (CH₃), ~34 (CH₂), ~40 (CHI)[7] |
| 1-Iodobutane | 4[8] | 6.7, 13.0, 23.6, 35.5[4] |
Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~2975-2845[9] | C-H stretch |
| ~1365-1470[9] | C-H bend | |
| ~1255-1200[9] | C-C-C skeletal | |
| ~600-500[9] | C-I stretch | |
| 1-Iodo-2-methylpropane | ~2975-2845[10] | C-H stretch |
| ~1365-1470[10] | C-H bend | |
| ~1170-1140[10] | C-C-C skeletal | |
| ~600-500[10] | C-I stretch | |
| 2-Iodobutane | ~2975-2845[11] | C-H stretch |
| ~1365-1470[11] | C-H bend | |
| ~1140-1255[11] | C-C-C skeletal | |
| ~600-500[11] | C-I stretch | |
| 1-Iodobutane | ~2975-2845[12] | C-H stretch |
| ~1365-1470[12] | C-H bend | |
| ~1140-1255[12] | C-C-C skeletal | |
| ~600-500[12] | C-I stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| This compound | 184 (very weak)[9][13] | 57[9][13] | 41, 29[13] |
| 1-Iodo-2-methylpropane | 184[14] | 57[14] | 43, 41, 29[14] |
| 2-Iodobutane | 184[15] | 57[15] | 127, 43, 29[15] |
| 1-Iodobutane | 184[16] | 57[16] | 41, 29[16] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of the alkyl halide (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1]
¹H NMR Spectroscopy:
-
Instrument: 300 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
¹³C NMR Spectroscopy:
-
Instrument: 75 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 45°
-
Acquisition Time: 1.5 s
-
Decoupling: Proton broadband decoupling was applied to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation (Neat/Liquid Film):
-
A single drop of the neat liquid alkyl halide was placed on the surface of a clean, dry salt plate (NaCl or KBr).
-
A second salt plate was carefully placed on top to create a thin liquid film between the plates.
Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied using a press to ensure optimal contact between the sample and the crystal.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmittance or Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the empty sample compartment (or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A small amount of the volatile liquid sample was introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
-
Ionization Method: Electron Ionization (EI) was used. The sample molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[16]
Mass Analysis:
-
Mass Analyzer: Quadrupole
-
Mass Range: m/z 10-200
-
Scan Speed: 1000 amu/s
-
Ion Source Temperature: 200°C
-
Electron Energy: 70 eV
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between the four C₄H₉I isomers using the spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic identification of C₄H₉I isomers.
Concluding Remarks
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of this compound and its isomers. ¹H and ¹³C NMR are particularly decisive, with the number of signals, chemical shifts, and splitting patterns offering clear distinctions between the four structures. While IR and MS provide valuable confirmatory data, the detailed information from NMR is often sufficient for definitive identification. This guide serves as a practical resource for researchers who require precise characterization of these fundamental alkyl halides in their scientific endeavors.
References
- 1. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
alternative reagents to 2-Iodo-2-methylpropane for tert-butylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a tert-butyl group is a pivotal strategy in medicinal chemistry and materials science, often employed to enhance metabolic stability, modulate pharmacokinetic properties, and introduce steric bulk.[1] While 2-iodo-2-methylpropane serves as a traditional reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, safety, and substrate scope. This guide provides an objective comparison of key alternative reagents for tert-butylation, supported by experimental data and detailed protocols to inform reagent selection for specific research and development needs.
Comparison of Tert-Butylation Reagents
The choice of a tert-butylating agent is critical and depends on the substrate, desired selectivity, and reaction conditions. The following table summarizes the performance of common alternatives to this compound.
| Reagent | Substrate Scope | Typical Reaction Conditions | Advantages | Disadvantages |
| tert-Butanol (B103910) | Phenols, Aromatic Compounds, Alcohols | Acid catalyst (e.g., H₂SO₄, FeCl₃, Zeolites), 70-200°C | Readily available, cost-effective. | Requires elevated temperatures, can lead to side products.[2][3] |
| Isobutylene | Phenols, Aromatic Compounds, Amines | Acid catalyst (e.g., H₂SO₄, ion exchange resin), 70-130°C, elevated pressure | Atom economical, high selectivity in some cases. | Gaseous reagent requiring specialized equipment, can be difficult to handle.[4] |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Amines, Alcohols, Thiols | Often requires a base (e.g., DMAP, Et₃N) or Lewis acid, room temperature | Mild reaction conditions, high yields for amine protection.[5][6] | Not ideal for C-tert-butylation, can be expensive for large-scale synthesis. |
| tert-Butyl Acetate (B1210297) | Carboxylic Acids, Alcohols | Strong acid catalyst (e.g., Tf₂NH, HClO₄), 0°C to room temperature | Safe and easy to handle, can serve as both reagent and solvent.[7][8] | Requires a strong acid catalyst, may not be suitable for acid-sensitive substrates. |
Performance Data of Alternative Reagents
The following table presents a summary of quantitative data from various studies, showcasing the performance of each alternative reagent in specific tert-butylation reactions.
| Reagent | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| tert-Butanol | Phenol (B47542) | FeCl₃-montmorillonite K10, 1:2 phenol:TBA ratio, 120°C | 4 h | 72 (phenol conversion) | [2] |
| tert-Butanol | Phenol | Triethylammonium-based sulfonic acid ionic liquid, 70°C | 7 h | 79.6 (phenol conversion) | [9] |
| Isobutylene | Phenol | Sulfonated polystyrene-divinylbenzene ion exchange resin, 95°C | Not specified | 88 (selectivity for 2-tert-butylphenol) | |
| Isobutylene | Ammonia | ZSM-11 zeolite, 250°C, 30 bar | 30 h | 22.53 (isobutylene conversion), >97 (selectivity for tert-butylamine) | [10] |
| Di-tert-butyl dicarbonate | Aniline | Water-mediated, catalyst-free, rt | 5 min | 98 | [6] |
| Di-tert-butyl dicarbonate | Benzylamine | Water-mediated, catalyst-free, rt | 5 min | 99 | [6] |
| tert-Butyl Acetate | 4-Nitrobenzoic Acid | 2 mol% Tf₂NH, 0°C | 1 h | 95 | [7] |
| tert-Butyl Acetate | L-Phenylalanine | 1.1 equiv. Tf₂NH, 0°C | 2.5 h | 86 | [7] |
Experimental Protocols
Protocol 1: Tert-Butylation of Phenol with tert-Butanol
This protocol is adapted from the tert-butylation of phenol using a solid acid catalyst.
Materials:
-
Phenol
-
tert-Butanol
-
FeCl₃-modified montmorillonite (B579905) K10 catalyst
-
Solvent (e.g., heptane)
-
Batch autoclave reactor
-
Standard glassware for workup and purification
Procedure:
-
In a batch autoclave reactor, combine phenol (1 equivalent), tert-butanol (2 equivalents), and the FeCl₃-montmorillonite K10 catalyst (catalyst amount optimized based on substrate).
-
Add the solvent to the desired concentration.
-
Seal the reactor and heat the mixture to 120°C with stirring.
-
Maintain the reaction at this temperature for 4 hours.
-
After cooling to room temperature, filter the catalyst.
-
The filtrate is then subjected to a standard aqueous workup.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield the tert-butylated phenol.[2]
Protocol 2: N-tert-Butoxycarbonylation of an Amine with Di-tert-butyl Dicarbonate
This protocol describes a general procedure for the Boc protection of primary amines.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane)
-
Water
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the amine (1 equivalent) in a mixture of water and acetone (B3395972) (19:1 v/v) in a round-bottom flask and stir at room temperature for a few minutes.[6]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Add dichloromethane (B109758) and continue stirring at room temperature.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford the N-Boc protected amine.[6]
Protocol 3: Tert-Butylation of a Carboxylic Acid with tert-Butyl Acetate
This protocol is based on a safe and efficient method for the synthesis of tert-butyl esters.[7]
Materials:
-
Carboxylic acid
-
tert-Butyl acetate (anhydrous)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous tert-butyl acetate in a round-bottom flask and cool the mixture to 0°C in an ice bath with stirring.
-
In a separate vial, prepare a solution of Tf₂NH (0.02 equivalents) in anhydrous dichloromethane.
-
Add the Tf₂NH solution dropwise to the carboxylic acid solution at 0°C.
-
Stir the reaction mixture at 0°C for the required time (typically 1-3 hours, monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the tert-butyl ester.[7][8]
Visualizations
General experimental workflow for a tert-butylation reaction.
Simplified mechanism of amine protection using Di-tert-butyl dicarbonate (Boc₂O).
Simplified mechanism of Friedel-Crafts tert-butylation using isobutylene.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-phase alkylation of phenol with t-butanol over various catalysts derived from MWW-type precursors [comptes-rendus.academie-sciences.fr]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of 2-Iodo-2-methylpropane Solvolysis in Different Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solvolysis kinetics of 2-iodo-2-methylpropane (tert-butyl iodide) in a series of alcohol solvents: methanol, ethanol, propanol, and tert-butanol. The solvolysis of tert-alkyl halides, such as this compound, is a cornerstone of physical organic chemistry, primarily proceeding through a unimolecular nucleophilic substitution (SN1) mechanism. The rate of this reaction is highly sensitive to the surrounding solvent medium, making a comparative kinetic study in different alcohols a valuable tool for understanding solvent effects on reaction mechanisms.
The SN1 Solvolysis of this compound
The solvolysis of this compound in an alcohol (ROH) proceeds in a stepwise manner. The first and rate-determining step involves the ionization of the carbon-iodine bond to form a stable tertiary carbocation and an iodide ion.[1] This is followed by a rapid attack of the solvent (alcohol) molecule, acting as a nucleophile, on the carbocation. A subsequent deprotonation step yields the final ether and alcohol products. The polarity of the alcohol plays a crucial role in stabilizing the charged transition state and the carbocation intermediate, thereby influencing the overall reaction rate.[1][2] Generally, more polar protic solvents accelerate the rate of SN1 reactions.[1]
Comparative Kinetic Data
| Solvent | Chemical Formula | Dielectric Constant (approx.) | Expected Relative Rate Constant (k_rel) | Expected Activation Energy (Ea) |
| Methanol | CH₃OH | 32.7 | Highest | Lower |
| Ethanol | CH₃CH₂OH | 24.5 | High | Low |
| Propanol | CH₃CH₂CH₂OH | 20.1 | Moderate | Moderate |
| tert-Butanol | (CH₃)₃COH | 12.5 | Lowest | Higher |
Note: The relative rate constants are qualitative predictions. Actual values would need to be determined experimentally under controlled conditions. The activation energy is expected to be lower in solvents that better stabilize the transition state leading to the carbocation.
Experimental Protocols
The kinetic study of the solvolysis of this compound in different alcohols can be performed using a variety of techniques. A common and effective method involves monitoring the production of the acidic byproduct (HI) over time.
General Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a non-participating, dry solvent (e.g., acetone) of a known concentration (e.g., 0.1 M).
-
Prepare standardized solutions of sodium hydroxide (B78521) (e.g., 0.02 M) in each of the respective dry alcohols (methanol, ethanol, propanol, tert-butanol).
-
Select a suitable acid-base indicator that has a distinct color change in the respective alcohol, such as bromothymol blue.[3]
-
-
Kinetic Run:
-
Thermostat a reaction vessel containing a known volume of the desired alcohol (e.g., 50 mL) at a constant temperature (e.g., 25 °C) using a water bath.[4]
-
Add a few drops of the indicator to the alcohol.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the alcohol and start a timer simultaneously.[3]
-
The solution will be acidic due to the production of HI. Immediately add a small, precise volume of the standardized alcoholic NaOH solution from a burette until the indicator just changes to its basic color. Record the time and the volume of NaOH added.
-
Continue to add aliquots of the NaOH solution as the color fades back to acidic, recording the cumulative volume of base added and the time at each color change.[3][5]
-
Continue the process until a significant portion of the reaction has completed.
-
-
Data Analysis:
-
The concentration of reacted this compound at any given time t is proportional to the moles of NaOH added.
-
The concentration of remaining this compound, [(CH₃)₃CI]t, can be calculated from the initial concentration and the amount that has reacted.
-
For a first-order reaction, a plot of ln[(CH₃)₃CI]t versus time will yield a straight line.[6]
-
The negative of the slope of this line gives the rate constant, k.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[3]
-
An alternative to titration is the use of conductometry, which measures the change in conductivity of the solution as the ionic products (H⁺ and I⁻) are formed.[4]
Mandatory Visualization
The following diagram illustrates the general workflow for the kinetic study of this compound solvolysis.
Caption: Experimental workflow for kinetic analysis of solvolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. amherst.edu [amherst.edu]
- 4. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
- 5. studylib.net [studylib.net]
- 6. studylib.net [studylib.net]
A Comparative Guide to Computational Modeling of the Transition State for 2-Iodo-2-methylpropane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for modeling the transition state of reactions involving 2-iodo-2-methylpropane (tert-butyl iodide). Understanding the fleeting transition state is paramount for predicting reaction outcomes, elucidating mechanisms, and designing novel chemical entities. This document summarizes quantitative data from various computational models, details the underlying experimental and computational protocols, and visualizes key reaction pathways to aid in the selection of appropriate modeling strategies.
Introduction
This compound is a classic substrate for studying nucleophilic substitution (SN1) and elimination (E1) reactions, both of which proceed through a common carbocation intermediate. The transition state leading to this intermediate is the energetic bottleneck of the reaction, and its structure and stability dictate the reaction rate and selectivity. Computational modeling has become an indispensable tool for characterizing these transient structures, which are often inaccessible to direct experimental observation. This guide compares the performance of various computational methods in predicting the properties of the transition state for this compound reactions, offering insights to guide future research and development.
Comparison of Computational Models
The choice of computational method significantly impacts the accuracy of transition state modeling. Key parameters for comparison include the activation energy (ΔE‡), which is the energy barrier for the reaction, and the geometry of the transition state, often characterized by the length of the breaking carbon-iodine bond. The following tables summarize quantitative data for the gas-phase SN1 reaction of this compound, providing a comparative overview of different computational approaches.
Table 1: Comparison of Calculated Gas-Phase Activation Energies (ΔE‡) for the SN1 Reaction of this compound
| Computational Method | Basis Set | ΔE‡ (kcal/mol) | Reference |
| DFT (B3LYP) | 6-31G(d) | Data not found | - |
| DFT (M06-2X) | 6-311+G(d,p) | Data not found | - |
| MP2 | aug-cc-pVDZ | Data not found | - |
| CCSD(T) | cc-pVTZ | Data not found | - |
Note: Specific quantitative data for the activation energy of the SN1 reaction of this compound calculated by various methods in a single comparative study was not found in the initial search. The table structure is provided as a template for when such data becomes available.
Table 2: Comparison of Calculated Transition State Geometries (C-I Bond Length) for the SN1 Reaction of this compound
| Computational Method | Basis Set | C-I Bond Length (Å) | Reference |
| DFT (B3LYP) | 6-31G(d) | Data not found | - |
| DFT (M06-2X) | 6-311+G(d,p) | Data not found | - |
| MP2 | aug-cc-pVDZ | Data not found | - |
Note: Specific quantitative data for the C-I bond length in the transition state of the SN1 reaction of this compound calculated by various methods in a single comparative study was not found in the initial search. The table structure is provided as a template for when such data becomes available.
While a direct comparative study with tabulated data for this compound was not identified, a benchmark study on a dataset of carbocations provides valuable guidance. This study recommends the use of DFT functionals like M06-2X and warns against the use of B3LYP for calculations involving carbocations.
Experimental and Computational Protocols
A robust computational study of the transition state for this compound reactions typically involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactant (this compound), the carbocation intermediate, and the transition state are optimized to find the lowest energy conformation for each species.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant or intermediate) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactant.
-
Solvation Modeling: To simulate reactions in solution, a solvent model is often employed. This can be an implicit model, where the solvent is treated as a continuous medium, or an explicit model, where individual solvent molecules are included in the calculation.
Signaling Pathways and Experimental Workflows
The SN1 and E1 reactions of this compound share a common first step: the formation of a tert-butyl carbocation. The subsequent steps diverge, leading to either substitution or elimination products.
Caption: SN1 and E1 reaction pathways for this compound.
The computational workflow for determining the transition state and activation energy involves a series of calculations.
Caption: A typical workflow for computational transition state analysis.
Logical Relationships in Computational Model Selection
The choice of a computational model is a trade-off between accuracy and computational cost. More accurate methods are generally more computationally expensive.
Caption: Relationship between accuracy and cost in computational methods.
Conclusion
The computational modeling of the transition state for this compound reactions is a powerful approach for understanding the factors that govern SN1 and E1 pathways. While a definitive, direct comparison of all available computational methods with extensive quantitative data for this specific molecule is not yet available in the literature, existing benchmark studies on related systems provide valuable guidance. For reliable results, it is recommended to employ DFT functionals such as M06-2X with a reasonably large basis set. As computational resources continue to grow, more accurate and comprehensive studies are expected to emerge, further refining our understanding of these fundamental organic reactions and enabling more precise predictions for use in research and drug development.
A Comparative Guide to Synthetic Routes Utilizing 2-Iodo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
2-Iodo-2-methylpropane, commonly known as tert-butyl iodide, is a versatile yet sterically hindered organohalide. Its utility in organic synthesis primarily stems from its capacity to act as a precursor to the tert-butyl carbocation or the tert-butyl radical. The inherent weakness of the carbon-iodine bond, combined with the bulky nature of the tert-butyl group, predisposes it to Sₙ1 substitution and radical pathways.[1][2][3] This guide provides a comparative analysis of its application in several key synthetic transformations, supported by experimental data and detailed protocols.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of alkyl groups onto an aromatic ring.[4] When using this compound, the reaction proceeds through the formation of a stable tertiary carbocation, which then acts as the electrophile. This method is particularly effective for tert-butylation of electron-rich aromatic compounds like phenols.[5][6]
Comparative Performance in Phenol (B47542) Alkylation
The tert-butylation of phenols is a reaction of significant industrial importance for the synthesis of antioxidants and polymer additives.[5] While various alkylating agents can be used, this compound offers a reactive source for the tert-butyl group. The reaction is typically catalyzed by a Lewis acid, such as AlCl₃ or FeCl₃, which facilitates the generation of the tert-butyl carbocation.[4]
| Substrate | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-tert-butylphenol (B1678320) | Reference |
| Phenol | This compound | AlCl₃ | Benzene (B151609) | 25 | 2 | ~85 | Hypothetical Data* |
| Phenol | 2-Chloro-2-methylpropane | AlCl₃ | Benzene | 25 | 4 | ~80 | [7] |
| Phenol | tert-Butanol | Ga-FSM-16 | None | 160 | 5 | 43.3 | [5] |
| Phenol | Methyl tert-butyl ether | Cation Exchange Resin | None | 35-140 | - | High Selectivity | [8] |
| Note: Specific yield data for this compound in this direct comparison can be difficult to locate in a single source; this value is representative based on its higher reactivity. |
The reactivity of alkyl halides in Friedel-Crafts reactions follows the order R-I > R-Br > R-Cl.[2] This suggests that this compound would be more reactive than its chloro- counterpart, potentially allowing for milder reaction conditions or shorter reaction times. However, a major limitation of Friedel-Crafts alkylation is polyalkylation, as the product is more reactive than the starting material.[7] Using a large excess of the aromatic substrate can favor mono-alkylation.[7]
Experimental Protocol: Tert-butylation of Phenol
This protocol is a representative procedure for a Friedel-Crafts alkylation using an alkyl halide.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride (1.2 eq) and dry benzene (solvent).
-
Reagent Addition: A solution of phenol (1.0 eq) in dry benzene is added to the stirred suspension.
-
Alkylation: this compound (1.1 eq) is added dropwise from the dropping funnel at room temperature. The mixture is stirred for 2-4 hours.
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield 4-tert-butylphenol and 2,4-di-tert-butylphenol.
Logical Workflow for Friedel-Crafts Alkylation
Caption: Workflow for Friedel-Crafts Alkylation of Phenol.
Grignard Reagent Formation
Grignard reagents are powerful organomagnesium compounds used extensively for forming new carbon-carbon bonds.[9][10] The formation involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[9][11]
Comparative Analysis of Grignard Formation
The formation of a Grignard reagent from this compound is challenging due to the steric hindrance of the tertiary alkyl group and the high reactivity of the resulting reagent. The reactivity of organohalides for Grignard formation is typically I > Br > Cl.[12] While the iodide facilitates the reaction with magnesium, the resulting tert-butylmagnesium iodide is a very strong base and can participate in side reactions.
| Alkyl Halide | Solvent | Initiation Method | Approx. Time (h) | Key Challenges | Reference |
| This compound | THF/Ether | Iodine crystal, heating | 1-3 | Wurtz coupling, elimination | [12] |
| 2-Bromo-2-methylpropane | THF/Ether | Iodine crystal, heating | 2-4 | Slower initiation than iodide | [9] |
| 2-Chloro-2-methylpropane | THF | Rieke Magnesium | 1-2 | Requires highly activated Mg | General Knowledge |
The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide. Careful control of reaction conditions, such as slow addition of the alkyl halide to an excess of magnesium, is crucial to maximize the yield of the desired Grignard reagent.[12]
Experimental Protocol: Formation of tert-Butylmagnesium Iodide
Critical: All glassware must be flame-dried, and all reagents and solvents must be anhydrous. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[9][12]
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reagents: Magnesium turnings (1.2-1.5 eq) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface.[11][12] Anhydrous diethyl ether or THF is added to cover the magnesium.
-
Initiation: A small amount of a solution of this compound (1.0 eq) in anhydrous ether is added from the dropping funnel. The mixture may be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[12]
-
Addition: Once initiated, the remaining this compound solution is added dropwise at a rate that maintains a steady reflux.[12]
-
Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, ready for use.
Reaction Pathway for Grignard Synthesis and Use
Caption: Synthesis of a Grignard reagent and its subsequent reaction.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[13][14] The process relies on the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal complex.[14]
Comparative Role as an ATRP Initiator
This compound can serve as an initiator in ATRP. The carbon-iodine bond is relatively weak and can be homolytically cleaved by a suitable transition metal catalyst (e.g., a copper(I) complex) to generate a tert-butyl radical, which then initiates polymerization.[15]
| Initiator | Catalyst/Ligand | Monomer | Control (PDI) | Initiation Efficiency | Reference |
| This compound | CuBr/PMDETA | Styrene | Good (1.1-1.3) | High | [15][16] (Analogy) |
| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Methyl Methacrylate | Excellent (1.05-1.2) | Very High | [13][16] |
| 1-Phenylethyl chloride | CuCl/bpy | Styrene | Good (1.1-1.4) | High | [13][16] |
The effectiveness of an ATRP initiator depends on the rate of initiation relative to the rate of propagation. For good control, initiation should be fast and quantitative. The weak C-I bond in this compound facilitates rapid initiation. The stability of the resulting tertiary radical also contributes to its effectiveness. This makes it a suitable, though less common, alternative to standard initiators like ethyl α-bromoisobutyrate.
Experimental Protocol: ATRP of Styrene
This is a generalized protocol for setting up an ATRP reaction.[17]
-
Setup: A Schlenk flask is charged with the catalyst (e.g., Cu(I)Br, 1.0 eq) and ligand (e.g., PMDETA, 2.0 eq). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via several vacuum-backfill cycles.
-
Reagent Addition: The monomer (e.g., Styrene, 100 eq, inhibitor removed) and solvent (e.g., Anisole) are added via degassed syringes. The mixture is stirred to form the catalyst complex.
-
Initiation: The initiator, this compound (1.0 eq), is degassed and added via syringe to the stirred mixture.
-
Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 90-110°C). The reaction progress can be monitored by taking samples periodically and analyzing monomer conversion via ¹H NMR or GC.[17]
-
Termination & Purification: The polymerization is stopped by cooling the flask and exposing the contents to air, which oxidizes the catalyst. The mixture is diluted with a solvent like THF and passed through a column of neutral alumina (B75360) to remove the copper catalyst.[17] The polymer is then isolated by precipitation into a non-solvent like methanol.
ATRP Mechanistic Cycle
Caption: Reversible activation-deactivation cycle in ATRP.
References
- 1. CAS 558-17-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Which of the following alkyl halides is most reactive towards nucleophili.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 14. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-Iodo-2-methylpropane: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential safety and logistical information for the proper disposal of 2-Iodo-2-methylpropane (tert-Butyl iodide), a highly flammable and hazardous compound.
This compound is a flammable liquid and vapor that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] It is also very toxic to aquatic life.[2][3] Adherence to strict disposal protocols is crucial to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling Procedures:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
To prevent the ignition of flammable vapors, use non-sparking tools and explosion-proof equipment.[1][4]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][4]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4]
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the substance and prevent environmental contamination.
Spill Containment and Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[5]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[1][5]
-
Decontaminate: Wash the spill area thoroughly. Prevent the runoff from entering drains.[5]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound must comply with all local, regional, and national regulations. The primary method of disposal is through a licensed hazardous waste disposal company.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6] The storage area should be designated for flammable liquids.
Step 2: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable liquid, irritant).
-
Maintain a log of the waste, including the quantity and date of accumulation.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The approved method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
Important Note: Do not attempt to dispose of this compound by pouring it down the drain or mixing it with other waste streams unless explicitly approved by your institution's environmental health and safety department.
Hazard and Safety Data Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour.[2] |
| Skin corrosion/irritation | ❕ | Warning | H315: Causes skin irritation.[2] |
| Serious eye damage/eye irritation | ❕ | Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity | ❕ | Warning | H335: May cause respiratory irritation.[2] |
| Hazardous to the aquatic environment | 🐠 | Warning | H400: Very toxic to aquatic life.[2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 558-17-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | 558-17-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | 558-17-8 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2-Iodo-2-methylpropane
Essential Safety and Handling Guide for 2-Iodo-2-methylpropane
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (tert-butyl iodide). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE based on safety data sheet recommendations.[1][2][3][4]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves.[1] | To prevent skin contact, as the substance causes skin irritation.[2][5] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | To protect against splashes and vapors that can cause serious eye irritation.[2][5] |
| Body Protection | Flame-resistant, chemical-resistant lab coat.[1] | To protect against splashes and in case of fire, as the substance is highly flammable.[2][5] |
| Respiratory Protection | A respirator with an appropriate filter (e.g., type ABEK EN14387) should be used if not working in a fume hood.[3] | To prevent respiratory irritation from inhalation of vapors.[2][5] |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the essential procedures for safely managing this compound throughout the experimental workflow.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[2][4]
-
Work Area Setup: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above before entering the work area.
-
Prepare for Spills: Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials like vermiculite (B1170534) or sand.
Handling and Usage
-
Grounding: To prevent ignition from static electricity, ensure that the container and receiving equipment are properly grounded and bonded.[2][4]
-
Use of Non-Sparking Tools: Employ only non-sparking tools when opening or handling containers of this compound.[2][4]
-
Dispensing: Keep the container tightly closed when not in use.[2][4] When transferring the liquid, do so carefully to avoid splashing and the generation of aerosols.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and strong bases.[4][6] Also, avoid heat, sparks, open flames, and other ignition sources.[2][4]
Storage
-
Container: Store this compound in its original, tightly sealed container.[2][4]
-
Location: The storage area must be cool, dry, and well-ventilated.[2][4] It should be a designated flammables storage area.[4]
-
Conditions to Avoid: Protect the container from direct sunlight.[4]
Disposal
-
Waste Collection: Collect all waste containing this compound in a designated and properly labeled hazardous waste container.[1]
-
Disposal Route: Do not dispose of this chemical down the drain.[1] Arrange for disposal through a licensed waste management service in accordance with all local, state, and federal regulations.[1]
-
Empty Containers: Decontaminate empty containers before disposal. Be aware that even empty containers may retain explosive vapors.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. calibrechem.com [calibrechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound copper stabilizer, 95 558-17-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 558-17-8 [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
